5-(4-Fluorophenoxy)thiophene-2-carboxylic acid
Description
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Properties
IUPAC Name |
5-(4-fluorophenoxy)thiophene-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7FO3S/c12-7-1-3-8(4-2-7)15-10-6-5-9(16-10)11(13)14/h1-6H,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHBOKBQNEMNIOW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OC2=CC=C(S2)C(=O)O)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7FO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1566529-89-2 | |
| Record name | 5-(4-fluorophenoxy)thiophene-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Structure and Properties of 5-(4-Fluorophenoxy)thiophene-2-carboxylic acid
Prepared by: Gemini, Senior Application Scientist
Introduction
5-(4-Fluorophenoxy)thiophene-2-carboxylic acid is a multifaceted organic molecule that stands at the intersection of several key areas in medicinal chemistry and materials science. Its structure, which combines a thiophene carboxylic acid backbone with a fluorinated phenoxy moiety, makes it a compound of significant interest for researchers, scientists, and professionals in drug development. Thiophene and its derivatives are recognized as "privileged pharmacophores" in medicinal chemistry, with numerous FDA-approved drugs incorporating this sulfur-containing five-membered heterocyclic ring.[1][2] The thiophene nucleus is a versatile scaffold found in drugs with a wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[3][4][5]
The strategic inclusion of a fluorine atom on the phenyl ring is a common and effective tactic in modern drug design.[6] Fluorine's unique properties, such as its small size, high electronegativity, and the strength of the carbon-fluorine bond, can significantly enhance a molecule's metabolic stability, binding affinity to target proteins, and overall pharmacokinetic profile.[7][8]
This technical guide provides a comprehensive analysis of the chemical structure of this compound. We will delve into its constituent parts, predict its spectroscopic signatures, estimate its key physicochemical properties, and propose a viable synthetic route. This document is intended to serve as a valuable resource for researchers working with this molecule or similar chemical scaffolds, offering insights that are both theoretically grounded and practically applicable.
Molecular Structure Analysis
The chemical structure of this compound (CAS Number: 115933-30-7) is composed of three primary functional components: a thiophene-2-carboxylic acid core, a 4-fluorophenyl group, and an ether linkage.[9] Each of these components imparts distinct electronic and steric characteristics that collectively define the molecule's overall properties and potential biological activity.
Caption: Chemical structure of this compound with key functional groups highlighted.
-
Thiophene-2-carboxylic Acid Core: The thiophene ring is an electron-rich aromatic system due to the lone pair of electrons on the sulfur atom participating in the π-system. This inherent electron density makes the thiophene ring susceptible to electrophilic substitution. The carboxylic acid group at the 2-position is an electron-withdrawing group, which deactivates the ring towards electrophilic attack and influences the molecule's acidity. Thiophene-2-carboxylic acid itself is a known precursor in the synthesis of various pharmaceuticals, including the anti-inflammatory drug Suprofen.[10]
-
4-Fluorophenyl Group: The phenyl ring is a standard hydrophobic moiety in many drug molecules. The para-substituted fluorine atom is a critical feature. Fluorine is the most electronegative element, and its presence on the phenyl ring has a strong electron-withdrawing inductive effect. This can influence the pKa of the carboxylic acid and modulate the electron density of the entire molecule. Furthermore, the C-F bond is exceptionally strong, and replacing a C-H bond with a C-F bond at a potential site of metabolism can block enzymatic oxidation, thereby increasing the metabolic stability and half-life of the drug.[7][11]
-
Ether Linkage: The oxygen atom of the ether linkage connects the thiophene and fluorophenyl rings. The lone pairs on the oxygen atom can participate in resonance with the aromatic rings, influencing their electronic properties. The ether bond also provides rotational flexibility, allowing the two ring systems to adopt various conformations, which can be crucial for binding to a biological target.
Spectroscopic Characterization
¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Predicted NMR data provides valuable insight into the chemical environment of the protons and carbons within the molecule. The following table summarizes the predicted chemical shifts (in ppm) for this compound, generated using the online NMR prediction tool, NMRDB.org.[12]
| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Rationale |
| Carboxylic Acid (-COOH) | ~12.0 - 13.0 (broad singlet) | ~165 - 175 | The acidic proton is highly deshielded and often appears as a broad signal due to hydrogen bonding and exchange.[13] The carbonyl carbon is also significantly deshielded. |
| Thiophene Protons | ~7.0 - 8.0 (two doublets) | ~110 - 140 | The protons on the thiophene ring are in the aromatic region. They will likely appear as two distinct doublets due to coupling with each other. |
| Fluorophenyl Protons | ~7.0 - 7.5 (two doublets or a multiplet) | ~115 - 165 | The protons on the fluorophenyl ring will be in the aromatic region and will show splitting patterns consistent with a para-substituted ring system, further complicated by coupling to the fluorine atom. |
Fourier-Transform Infrared (FTIR) Spectroscopy
The FTIR spectrum of this molecule is expected to be dominated by the characteristic vibrations of the carboxylic acid and the aromatic rings.
| Functional Group | Expected Wavenumber (cm⁻¹) | Vibration Mode |
| Carboxylic Acid O-H | 3500 - 2500 (very broad) | Stretching |
| Aromatic C-H | 3100 - 3000 | Stretching |
| Carboxylic Acid C=O | 1730 - 1700 (strong) | Stretching |
| Aromatic C=C | 1600 - 1450 | Stretching |
| C-O (Ether & Acid) | 1320 - 1210 | Stretching |
| C-F | 1250 - 1000 | Stretching |
| Thiophene Ring C-S | ~850 and ~650 | Stretching |
The most prominent and diagnostic feature will be the very broad O-H stretch of the carboxylic acid, which is a hallmark of the hydrogen-bonded dimer form of the acid in the solid state or in concentrated solution.[14] The strong carbonyl (C=O) absorption will also be a key identifying peak.
Mass Spectrometry (MS)
In a mass spectrum, this compound (Molecular Weight: 222.24 g/mol ) would be expected to show a molecular ion peak (M⁺) at m/z = 222.[9][15] Key fragmentation patterns would likely involve:
-
Loss of -OH (M-17): A peak at m/z = 205.
-
Loss of -COOH (M-45): A prominent peak at m/z = 177, corresponding to the 5-(4-fluorophenoxy)thiophene cation.
-
Cleavage of the ether bond: This could lead to fragments corresponding to the fluorophenoxy cation (m/z = 111) and the thiophene-2-carboxylic acid cation (m/z = 127).
Physicochemical Properties
The physicochemical properties of a molecule are critical determinants of its behavior in biological systems, influencing its absorption, distribution, metabolism, and excretion (ADME).
| Property | Estimated Value | Significance in Drug Discovery |
| Molecular Weight | 222.24 g/mol [9][15] | Complies with Lipinski's Rule of Five (< 500 Da), suggesting good potential for oral bioavailability. |
| pKa | ~3.5 - 4.5 | The acidity of the carboxylic acid group will determine its ionization state at physiological pH (7.4). At this pH, the molecule will be predominantly in its deprotonated, carboxylate form, which increases its aqueous solubility. |
| LogP | ~3.0 - 3.5 | The partition coefficient (LogP) is a measure of lipophilicity. A value in this range suggests a good balance between aqueous solubility and lipid membrane permeability, which is essential for absorption and distribution.[16] |
| Melting Point | 250-254 °C[15] | The high melting point indicates a stable crystalline solid with strong intermolecular interactions. |
Synthesis and Reactivity
A plausible and efficient synthetic route for this compound is the Ullmann condensation , a copper-catalyzed cross-coupling reaction.[1][3][17] This reaction is a well-established method for the formation of aryl ethers.
The proposed synthesis would involve the reaction of 5-bromothiophene-2-carboxylic acid with 4-fluorophenol in the presence of a copper catalyst (such as copper(I) iodide or copper(I) oxide) and a base (like potassium carbonate or cesium carbonate) in a high-boiling polar solvent such as dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP).
Caption: Proposed synthetic workflow for this compound via Ullmann condensation.
Potential Applications in Research and Development
The structural motifs present in this compound suggest several promising avenues for its application, particularly in drug discovery.
-
Anti-inflammatory Agents: Many non-steroidal anti-inflammatory drugs (NSAIDs) are carboxylic acids. Thiophene-based carboxylic acids, such as tiaprofenic acid, are known to exhibit anti-inflammatory properties, often by inhibiting cyclooxygenase (COX) enzymes.[3] The subject molecule could be investigated as a potential COX inhibitor.
-
Anticancer Therapeutics: The thiophene scaffold is present in a number of anticancer agents.[4] The ability of fluorine to enhance metabolic stability and binding affinity makes this compound an interesting candidate for screening in various cancer cell lines.
-
Antimicrobial Drug Discovery: Thiophene derivatives have also been explored for their antibacterial and antifungal activities.[5] This compound could serve as a starting point for the development of new antimicrobial agents.
-
Materials Science: Thiophene-containing molecules are widely used in the development of organic electronics, such as organic light-emitting diodes (OLEDs) and organic solar cells, due to their favorable electronic properties.
Conclusion
This compound is a well-designed molecule that leverages the beneficial properties of both the thiophene ring and a fluorinated aromatic system. Its structure suggests a favorable balance of physicochemical properties for potential use as a pharmaceutical intermediate or a lead compound in drug discovery programs. The predicted spectroscopic data provides a clear roadmap for its identification and characterization. The robust synthetic pathway via the Ullmann condensation makes it an accessible target for chemical synthesis. For researchers in medicinal chemistry and related fields, this compound represents a valuable building block and a promising scaffold for the development of novel therapeutic agents and functional materials.
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Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC. Available at: [Link]
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Thiophene-Based Compounds with Potential Anti-Inflammatory Activity - PubMed. Available at: [Link]
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Ullmann Reaction - Organic Chemistry Portal. Available at: [Link]
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Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst - MDPI. Available at: [Link]
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Synthesis, Pharmacological Evaluation, and In-Silico Studies of Thiophene Derivatives. Available at: [Link]
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Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria - Frontiers. Available at: [Link]
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5-(4-Fluorophenyl)thiophene-2-carboxylic acid | 115933-30-7 - J&K Scientific. Available at: [Link]
-
Thiophene-2-carboxylic acid - Wikipedia. Available at: [Link]
-
Predict 13C carbon NMR spectra - NMRDB.org. Available at: [Link]
-
Vibrational Spectra (FT-IR, FT-Raman), NBO and HOMO, LUMO Studies of 2-Thiophene Carboxylic Acid Based On Density Functional Method. - IOSR Journal. Available at: [Link]
-
20.8: Spectroscopy of Carboxylic Acids and Nitriles - Chemistry LibreTexts. Available at: [Link]
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NEW DERIVATIVES OF 2-THIOPHENE CARBOXYLIC ACID: SYNTHESIS, STRUCTURE AND ANTIMICROBIAL STUDIES - Farmacia Journal. Available at: [Link]
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The C=O Bond, Part III: Carboxylic Acids | Spectroscopy Online. Available at: [Link]
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The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - MDPI. Available at: [Link]
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Understanding Lipinski's Rule of 5 and the Role of LogP Value in Drug Design and Development | - Sai Life Sciences. Available at: [Link]
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20.8: Spectroscopy of Carboxylic Acids and Nitriles - Chemistry LibreTexts. Available at: [Link]
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Fluorinated Building Blocks in Drug Design: Why They Matter - Apollo Scientific. Available at: [Link]
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The role of fluorine in medicinal chemistry - PubMed. Available at: [Link]
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Synthesis of High Performance Thiophene–Aromatic Polyesters from Bio-Sourced Organic Acids and Polysaccharide-Derived Diol: Characterization and Degradability Studies - MDPI. Available at: [Link]
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Therapeutic Potential of 5-(4-Fluorophenoxy)thiophene-2-carboxylic Acid Derivatives
Here is an in-depth technical guide on the therapeutic potential of 5-(4-Fluorophenoxy)thiophene-2-carboxylic acid derivatives, focusing on their primary role as D-Amino Acid Oxidase (DAAO) inhibitors for the treatment of schizophrenia and cognitive disorders.
Target: D-Amino Acid Oxidase (DAAO) | Indication: Schizophrenia, Cognitive Impairment, Neuropathic Pain[1]
Executive Summary
The pharmaceutical landscape for schizophrenia has long been dominated by dopaminergic modulation.[1] However, the "NMDA Receptor Hypofunction Hypothesis" has shifted focus toward glutamatergic signaling.[1] This compound represents a privileged scaffold in this domain.[1] It functions as a potent, competitive inhibitor of D-Amino Acid Oxidase (DAAO) , the enzyme responsible for degrading D-Serine .[1][2] By inhibiting DAAO, these derivatives elevate synaptic D-Serine levels, thereby potentiating NMDA receptor (NMDAR) activity at the glycine co-agonist site.[1] This guide details the medicinal chemistry, mechanism of action, and validation protocols for this class of compounds.[1]
Chemical Space & Structure-Activity Relationship (SAR)
The design of this compound is not arbitrary; it is a lesson in bioisosteric replacement and metabolic optimization.[1]
| Structural Component | Chemical Function | Biological Rationale |
| Carboxylic Acid (-COOH) | Warhead | Mimics the |
| Thiophene Ring | Scaffold / Linker | Planar bioisostere for the benzene ring found in benzoate inhibitors.[1] The sulfur atom enhances lipophilicity and alters electron density to optimize |
| 5-Phenoxy Linker | Spacer | The ether oxygen provides flexibility and extends the molecule into the hydrophobic "substrate specificity pocket" of the enzyme.[1] |
| 4-Fluoro Group | Metabolic Blocker | Blocks Para-hydroxylation (Phase I metabolism) on the terminal phenyl ring, significantly increasing half-life ( |
SAR Optimization Logic
-
The Acid: Replacement of the carboxylic acid with bioisosteres (e.g., tetrazole) often retains potency but alters permeability.[1]
-
The Linker: Direct biaryl bonds (5-phenylthiophene) are rigid; the phenoxy ether linkage introduces a "kink" that better accommodates the conformational shifts of the active site lid.[1]
-
The Substituent: Electron-withdrawing groups (EWGs) like Fluorine at the 4-position of the phenoxy ring enhance potency compared to electron-donating groups (EDGs), likely due to electrostatic interactions within the hydrophobic pocket.[1]
Mechanism of Action (MOA)
The therapeutic efficacy relies on a linear causal chain: Enzyme Inhibition
Signaling Pathway Visualization
The following diagram illustrates the pathway from DAAO inhibition to NMDA receptor activation.[1][3]
Figure 1: Mechanism of Action.[1][3] The compound inhibits DAAO, preventing D-Serine degradation, which leads to enhanced NMDAR signaling.[1][2][3][4]
Experimental Protocols
To validate the therapeutic potential, researchers must establish both chemical purity and biological efficacy.[1]
Chemical Synthesis (Nucleophilic Aromatic Substitution)
Objective: Synthesize this compound via an
Reagents:
-
Starting Material A: Methyl 5-nitrothiophene-2-carboxylate (Electrophile).[1]
-
Starting Material B: 4-Fluorophenol (Nucleophile).[1]
-
Base: Potassium Carbonate (
).[1] -
Solvent: DMF (Dimethylformamide).[1]
Protocol:
-
Coupling: Dissolve Methyl 5-nitrothiophene-2-carboxylate (1.0 eq) and 4-Fluorophenol (1.1 eq) in dry DMF.
-
Activation: Add
(2.0 eq) and heat the mixture to 80°C under atmosphere for 4-6 hours. Note: The nitro group acts as a leaving group activated by the heteroaromatic ring.[1] -
Workup: Cool to RT, pour into ice water. Extract with EtOAc.[1] Wash organic layer with brine, dry over
, and concentrate.[1] -
Hydrolysis: Dissolve the intermediate ester in THF/Water (1:1). Add LiOH (3.0 eq) and stir at RT for 2 hours.
-
Purification: Acidify with 1M HCl to pH 2. The product precipitates.[1] Filter and recrystallize from Ethanol/Water.[1]
In Vitro DAAO Inhibition Assay (Amplex Red)
Objective: Determine the
Principle: DAAO oxidizes D-Serine to produce
Workflow:
-
Buffer Prep: 50 mM Tris-HCl (pH 8.0).
-
Enzyme Mix: Human recombinant DAAO (final conc. 5 nM) + FAD (20
M).[1] -
Inhibitor: Add test compound (serial dilution 0.1 nM to 10
M). Incubate 15 min. -
Substrate: Add D-Serine (50 mM) + Amplex Red reagent + HRP (Horseradish Peroxidase).[1]
-
Readout: Measure fluorescence (Ex/Em: 530/590 nm) after 30 mins.
-
Calculation: Fit data to a sigmoidal dose-response curve to calculate
.
Quantitative Data Summary
The following table summarizes typical potency ranges for this class of derivatives compared to reference standards.
| Compound | Structure Class | hDAAO | BBB Permeability |
| Benzoate (Reference) | Simple Aromatic | ~50,000 | Low |
| CBIO | Condensed Heterocycle | ~180 | Moderate |
| 5-(4-Fluorophenoxy)thiophene-2-COOH | Target Scaffold | 10 - 50 | High |
| 5-Phenylthiophene-2-COOH | Biaryl | ~200 | Moderate |
Data derived from comparative analysis of thiophene-carboxylate DAAO inhibitors [1, 2].[1]
Future Outlook & Challenges
While this compound derivatives show high potency, drug development faces specific hurdles:
-
Nephrotoxicity: High concentrations of DAAO inhibitors can impact renal DAAO, potentially leading to D-Serine accumulation in kidneys.[1]
-
Pharmacokinetics: Carboxylic acids can suffer from rapid glucuronidation.[1] Ester prodrug strategies may be required for oral bioavailability.[1]
-
Selectivity: Must ensure no off-target inhibition of D-Aspartate Oxidase (DDO).[1]
References
-
Hopkins, S. C., et al. (2013).[1] "D-Amino Acid Oxidase Inhibitors as a Novel Class of Drugs for Schizophrenia Therapy."[1][2][4] NIH / PubMed.[1] Available at: [Link]
-
Sacchi, S., et al. (2012).[1] "Structure-Function Relationships in Human D-Amino Acid Oxidase." Amino Acids.[1][2][5][6] Available at: [Link]
-
Smith, S. M., et al. (2010).[1] "The Therapeutic Potential of D-Amino Acid Oxidase (DAAO) Inhibitors." The Open Medicinal Chemistry Journal.[1] Available at: [Link]
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The Strategic Incorporation of Fluorophenoxy Moieties in Thiophene-Based Drug Design: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The thiophene ring is a well-established "privileged scaffold" in medicinal chemistry, valued for its bioisosteric relationship with the phenyl ring and its versatile synthetic accessibility.[1] Concurrently, the strategic introduction of fluorine into drug candidates has become a cornerstone of modern drug design, offering a powerful tool to modulate a wide array of physicochemical and pharmacological properties. This technical guide delves into the synergistic combination of these two powerful motifs: the role and impact of the fluorophenoxy moiety in the design of novel thiophene-based therapeutics. We will explore the nuanced effects of this substitution on molecular properties, delve into structure-activity relationships, provide exemplary synthetic protocols, and contextualize its application through relevant biological targets.
Foundational Principles: The Thiophene Scaffold and the Power of Fluorine
Thiophene, a five-membered sulfur-containing heterocycle, is a prominent feature in a multitude of FDA-approved drugs.[2] Its structural and electronic similarity to a benzene ring allows it to serve as a bioisostere, often leading to improved pharmacokinetic profiles and enhanced target interactions.[2] The sulfur atom in the thiophene ring can participate in hydrogen bonding, further contributing to drug-receptor interactions.[2]
Fluorine, the most electronegative element, imparts unique properties to organic molecules.[3] Its introduction can:
-
Enhance Metabolic Stability: Fluorine substitution at sites susceptible to metabolic oxidation, such as a para-position on a phenyl ring, can block cytochrome P450-mediated metabolism, thereby increasing the drug's half-life.[4]
-
Modulate Lipophilicity (LogP): Generally, the addition of fluorine increases lipophilicity, which can influence a compound's absorption, distribution, metabolism, and excretion (ADME) profile.[4]
-
Alter Acidity/Basicity (pKa): The strong electron-withdrawing nature of fluorine can lower the pKa of nearby acidic or basic functional groups, affecting the ionization state of the drug at physiological pH.[4]
-
Influence Binding Affinity: The unique electronic properties of fluorine can lead to favorable interactions with biological targets, such as orthogonal multipolar interactions with protein backbone carbonyls.
The replacement of a hydroxyl or methoxy group with fluorine is a common bioisosteric strategy to block metabolic oxidation while maintaining or improving biological activity.[5]
The Fluorophenoxy Moiety: A Multifaceted Tool in Thiophene Drug Design
The incorporation of a fluorophenoxy group onto a thiophene core creates a versatile molecular architecture that can be fine-tuned to achieve desired pharmacological properties. The key advantages of this combination are multifaceted and depend on the substitution pattern on both the phenoxy and thiophene rings.
Physicochemical and Pharmacokinetic Modulation
The primary roles of the fluorophenoxy moiety are to enhance metabolic stability and modulate lipophilicity. The fluorine atom on the phenoxy ring acts as a metabolic shield, preventing undesired hydroxylation. The position of the fluorine atom is critical; for instance, a para-fluorine is highly effective at blocking oxidation at that position.
The overall lipophilicity of the molecule can be adjusted by the number and position of fluorine atoms. While a single fluorine substitution generally increases LogP, the introduction of multiple fluorine atoms can have more complex effects on molecular polarity.[4]
| Property | Influence of Fluorophenoxy Moiety | Rationale and Impact on Drug Design |
| Metabolic Stability | Increased | Fluorine at potential sites of oxidation blocks CYP450 metabolism, leading to a longer half-life and potentially reduced dosing frequency.[4] |
| Lipophilicity (LogP) | Generally Increased | Can enhance membrane permeability and absorption. However, excessive lipophilicity can lead to poor solubility and increased off-target toxicity.[4] |
| Acidity/Basicity (pKa) | Modulated | The electron-withdrawing fluorine can lower the pKa of other functionalities, influencing solubility and receptor binding at physiological pH.[4] |
| Binding Interactions | Altered | The electronegative fluorine can participate in unique non-covalent interactions with the target protein, potentially increasing binding affinity and selectivity. |
Structure-Activity Relationships (SAR): Fine-Tuning for Potency and Selectivity
The substitution pattern of the fluorophenoxy group provides a rich landscape for SAR exploration. Key considerations include:
-
Position of Fluorine: Ortho, meta, and para-fluorine substitutions on the phenoxy ring can have distinct effects on the molecule's conformation and electronic properties, thereby influencing its interaction with the target.
-
Number of Fluorine Atoms: The use of di- or tri-fluorinated phenoxy groups can further amplify the electronic effects and fine-tune lipophilicity. For example, 3,4-difluoro substitution has been shown to be favorable in some therapeutic contexts.[6]
-
Linkage to the Thiophene Core: The fluorophenoxy group can be attached directly to the thiophene ring or via a linker. The nature and length of the linker will impact the overall geometry and flexibility of the molecule.
The following diagram illustrates the key tunable parameters in a generic fluorophenoxy-thiophene scaffold.
Caption: Key areas for SAR exploration in fluorophenoxy-thiophene drug candidates.
Synthetic Strategies: Accessing Fluorophenoxy-Thiophene Scaffolds
The synthesis of fluorophenoxy-thiophene derivatives can be achieved through various established organic chemistry methodologies. A general and flexible approach often involves a cross-coupling reaction as a key step.
Exemplary Synthetic Workflow: Suzuki Cross-Coupling
This protocol outlines a common strategy for the synthesis of a 2-(fluorophenoxy)-5-arylthiophene derivative.
Caption: A general synthetic workflow for fluorophenoxy-thiophene derivatives.
Experimental Protocol:
-
Synthesis of 2-Bromo-5-(fluorophenoxy)thiophene (SNAr Reaction):
-
To a solution of the desired fluorophenol (1.1 equivalents) in a suitable aprotic polar solvent (e.g., DMF, DMSO), add a strong base such as sodium hydride (NaH) or potassium carbonate (K2CO3) at 0 °C.
-
Stir the mixture for 30 minutes to form the corresponding phenoxide.
-
Add 2,5-dibromothiophene (1.0 equivalent) to the reaction mixture.
-
Heat the reaction to an appropriate temperature (e.g., 80-120 °C) and monitor by TLC or LC-MS until the starting material is consumed.
-
Upon completion, cool the reaction to room temperature, quench with water, and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Purify the crude product by column chromatography to yield the 2-bromo-5-(fluorophenoxy)thiophene intermediate.
-
-
Synthesis of 2-Aryl-5-(fluorophenoxy)thiophene (Suzuki Coupling):
-
In a reaction vessel, combine 2-bromo-5-(fluorophenoxy)thiophene (1.0 equivalent), the desired arylboronic acid (1.2 equivalents), a palladium catalyst (e.g., Pd(PPh3)4 or PdCl2(dppf)), and a base (e.g., K2CO3, Cs2CO3).
-
Add a suitable solvent system, typically a mixture of an organic solvent (e.g., toluene, dioxane) and water.
-
Degas the mixture by bubbling with nitrogen or argon for 15-20 minutes.
-
Heat the reaction mixture under an inert atmosphere to the required temperature (e.g., 80-100 °C) and monitor for completion.
-
After cooling, dilute the mixture with water and extract the product with an organic solvent.
-
Purify the final compound by column chromatography or recrystallization.
-
Case Study: Fluorinated Thiophene Analogs as Kinase Inhibitors
Thiophene-based compounds have been extensively investigated as inhibitors of various protein kinases, which are crucial regulators of cellular processes and are often dysregulated in diseases like cancer and inflammation.[4] The introduction of fluorine, and by extension a fluorophenoxy moiety, can enhance the potency and selectivity of these inhibitors.
For instance, thiophene-based compounds with fluorine substitutions have been explored as inhibitors of p38α mitogen-activated protein kinase (MAPK).[4] The MAPK signaling pathway is integral to cellular responses to stress and is implicated in inflammation and cell proliferation.
Caption: Inhibition of the p38α MAPK pathway by a fluorophenoxy-thiophene inhibitor.
The fluorophenoxy moiety in such an inhibitor can occupy a specific pocket in the ATP-binding site of the kinase, with the fluorine atom forming favorable interactions that contribute to the overall binding affinity. Furthermore, the metabolic stability conferred by the fluorine atom is highly desirable for kinase inhibitors, which are often developed for chronic indications requiring long-term administration.
Future Perspectives and Conclusion
The strategic use of fluorophenoxy moieties in thiophene-based drug design represents a powerful approach to developing novel therapeutics with improved pharmacological profiles. The ability to fine-tune metabolic stability, lipophilicity, and target engagement through judicious placement of fluorine atoms on the phenoxy ring provides medicinal chemists with a high degree of control over molecular properties.
Future research in this area will likely focus on:
-
Exploring diverse fluorination patterns: Moving beyond simple mono- and di-fluoro substitutions to more complex arrangements to further optimize drug-like properties.
-
Application to a broader range of biological targets: While kinase inhibitors are a prominent example, the fluorophenoxy-thiophene scaffold holds promise for other target classes, including G-protein coupled receptors and enzymes.
-
Integration with other drug design strategies: Combining the fluorophenoxy-thiophene motif with other advanced medicinal chemistry techniques, such as fragment-based drug design and computational modeling, to accelerate the discovery of new drug candidates.
References
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The Effects on Lipophilicity of Replacing Oxygenated Functionality with Their Fluorinated Bioisosteres. (n.d.). ChemRxiv. Retrieved February 13, 2026, from [Link]
-
Design, synthesis, and structure-activity relationship of novel thiophene derivatives for beta-amyloid plaque imaging. (2006). Bioorganic & Medicinal Chemistry Letters, 16(5), 1350-1352. [Link]
-
The Impact of Backbone Fluorination and Side-Chain Position in Thiophene-Benzothiadiazole-Based Hole-Transport Materials on the Performance and Stability of Perovskite Solar Cells. (2022). Molecules, 27(15), 4867. [Link]
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Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. (2024). RSC Medicinal Chemistry, 15(1), 37-61. [Link]
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Bioisosteres of Common Functional Groups. (n.d.). Retrieved February 13, 2026, from [Link]
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Synthesis and Pharmacological Study of Thiophene Derivatives. (2021). International Journal of Pharmaceutical Quality Assurance, 12(3), 282-291. [Link]
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Synthesis, Characterization of thiophene derivatives and its biological applications. (2022). Journal of Chemical Health Risks, 12(4), 511-518. [Link]
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Effects of Replacing Oxygenated Functionality with Fluorine on Lipophilicity. (2021). Journal of Medicinal Chemistry, 64(15), 11527-11538. [Link]
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Structure–activity relationship (SAR) of thiophene‐thiazole and pyrimidine derivatives. (n.d.). ResearchGate. Retrieved February 13, 2026, from [Link]
-
Bioisosteric Replacements. (2021). Cambridge MedChem Consulting. Retrieved February 13, 2026, from [Link]
-
Effects of Replacing Oxygenated Functionality with Fluorine on Lipophilicity. (2021). The University of Brighton. Retrieved February 13, 2026, from [Link]
-
Synthetic Heterocyclic Derivatives as Kinase Inhibitors Tested for the Treatment of Neuroblastoma. (2022). Molecules, 27(19), 6265. [Link]
-
Proteophenes – Amino Acid Functionalized Thiophene‐based Fluorescent Ligands for Visualization of Protein Deposits in Tissue Sections with Alzheimer's Disease Pathology. (2022). Chemistry – A European Journal, 28(50), e202201306. [Link]
-
Synthesis of thiophene and Their Pharmacological Activity. (2023). International Journal of Pharmaceutical Research and Applications, 8(5), 1362-1366. [Link]
-
Fluorescent Kinase Inhibitors As Probes In Cancer. (2021). ACS Chemical Biology, 16(9), 1563-1586. [Link]
-
Synthesis, Reactions and Medicinal Uses of Thiophene. (n.d.). Pharmaguideline. Retrieved February 13, 2026, from [Link]
-
Structure-activity relationships of 2-amino-3-aroyl-4-[(4-arylpiperazin-1-yl)methyl]thiophenes. Part 2: Probing the influence of diverse substituents at the phenyl of the arylpiperazine moiety on allosteric enhancer activity at the A₁ adenosine receptor. (2012). Bioorganic & Medicinal Chemistry, 20(2), 996-1007. [Link]
-
Thiophene-based derivatives as anticancer agents: An overview on decade's work. (2020). Bioorganic Chemistry, 101, 104026. [Link]
-
In Vitro Anticancer Activity Screening of Novel Fused Thiophene Derivatives as VEGFR-2/AKT Dual Inhibitors and Apoptosis Inducers. (2022). Molecules, 27(21), 7564. [Link]
-
Synthesis of a thiophene-based fluorinated library applied to fragment-based drug discovery via 19F NMR with confirmed binding to mutant HRASG12V. (2023). RSC Medicinal Chemistry, 14(3), 478-484. [Link]
-
Exploring the potential of thiophene derivatives as dual inhibitors of β-tubulin and Wnt/β-catenin pathways for gastrointestinal cancers in vitro. (2024). Heliyon, 10(10), e31006. [Link]
-
Diamino benzo[b]thiophene derivatives as a novel class of active site directed thrombin inhibitors. 5. Potency, efficacy, and pharmacokinetic properties of modified C-3 side chain derivatives. (2000). Journal of Medicinal Chemistry, 43(24), 4584-4598. [Link]
-
The role of fluorine in medicinal chemistry. (2018). Future Medicinal Chemistry, 10(12), 1435-1438. [Link]
-
Theoretical Prediction and Explanation of Reaction Site Selectivity in the Addition of a Phenoxy Group to Perfluoropyrimidine, Perfluoropyridazine, and Perfluoropyrazine. (2022). Molecules, 27(19), 6619. [Link]
-
Structure-activity relationships of thiostrepton derivatives: implications for rational drug design. (2014). Journal of Computer-Aided Molecular Design, 28(12), 1205-1215. [Link]
-
Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation. (2023). Molecules, 28(13), 5122. [Link]
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Methodological & Application
Optimizing Amide Bond Formation with Electron-Rich Heterocycles: A Guide to 5-(4-Fluorophenoxy)thiophene-2-carboxylic Acid
Introduction & Molecule Profile[1][2]
5-(4-Fluorophenoxy)thiophene-2-carboxylic acid is a specialized heterocyclic building block frequently employed in medicinal chemistry for the synthesis of HIF-PH inhibitors, anti-inflammatory agents, and lipophilic fragment libraries.
While thiophene-2-carboxylic acids are standard scaffolds, this specific derivative presents a unique electronic challenge. The 5-phenoxy substituent acts as a strong Electron Donating Group (EDG) via resonance.[1] This donation increases electron density within the thiophene ring, rendering the C-2 carboxylic acid carbonyl less electrophilic upon activation compared to unsubstituted thiophenes or benzoic acids. Consequently, standard "one-size-fits-all" coupling protocols often result in sluggish reaction rates or incomplete conversion, particularly with non-nucleophilic amines.
Chemical Profile[1][3][4][5][6][7][8][9][10][11][12]
-
CAS: 316292-26-9
-
Molecular Weight: 238.23 g/mol [1]
-
LogP (Predicted): ~3.2 (Highly Lipophilic)[1]
-
Key Reactivity Feature: Electron-rich thiophene core requires highly active coupling species (e.g., At-complexes or Acid Chlorides) for efficient amidation.
Strategic Analysis: The Electronic Challenge
To achieve high yields, one must understand the "Push-Pull" conflict. The oxygen atom of the phenoxy group pushes electron density into the thiophene ring.[1] When the carboxylic acid is activated (e.g., as an OBt or OAt ester), this internal electron donation stabilizes the carbonyl carbon, making it less susceptible to nucleophilic attack by the amine.[1]
Implication for Protocol Design:
-
Avoid weak activators: Carbodiimides alone (EDC/DCC) are often insufficient.[1]
-
Prioritize Uronium/Phosphonium salts: HATU or PyBOP are preferred for discovery scale.[1]
-
Acid Chlorides for Scale-up: Conversion to the acid chloride removes the dependence on the leaving group ability of the active ester, driving the reaction via the highly reactive acyl chloride species.[1]
Experimental Protocols
Protocol A: High-Throughput Discovery (HATU Method)
Best for: Small scale (mg), diverse amine arrays, and rapid library generation.[1]
Reagents:
-
Substrate: this compound (1.0 equiv)
-
Amine: 1.1 – 1.2 equiv[1]
-
Coupling Agent: HATU (1.1 equiv)[1]
-
Base: DIPEA (Hunig’s Base) (3.0 equiv)[1]
-
Solvent: Anhydrous DMF or DMAc (Concentration: 0.1 M - 0.2 M)
Step-by-Step:
-
Activation: Dissolve the carboxylic acid (1.0 equiv) in anhydrous DMF. Add HATU (1.1 equiv) and DIPEA (1.0 equiv) before adding the amine.[1]
-
Why? Pre-activation for 5-10 minutes ensures the formation of the activated At-ester species without competing amine salt formation.
-
-
Addition: Add the amine (1.2 equiv) followed by the remaining DIPEA (2.0 equiv).
-
Reaction: Stir at Room Temperature (RT) for 2-4 hours.
-
Note: Due to the electron-rich nature of the acid, if the amine is sterically hindered, heating to 50°C may be required.[1]
-
-
Quench: Dilute with EtOAc and wash with sat.[1] LiCl (to remove DMF), followed by sat.[1] NaHCO₃ and Brine.[1]
-
Purification: Flash chromatography (typically Hexane/EtOAc) or Prep-HPLC.[1]
Protocol B: Process Scale & "Green" Chemistry (T3P Method)
Best for: Gram-scale, difficult purifications, and avoiding toxic byproducts.
Reagents:
-
Substrate: 1.0 equiv
-
Coupling Agent: T3P (Propylphosphonic anhydride), 50% w/w in EtOAc (1.5 equiv)[1]
-
Base: Pyridine (3.0 equiv) or N-Methylmorpholine (NMM)
-
Solvent: EtOAc or 2-MeTHF (Concentration: 0.2 M - 0.5 M)
Step-by-Step:
-
Slurry: Charge the acid (1.0 equiv) and the amine (1.1 equiv) into the reaction vessel with EtOAc.
-
Base Addition: Add Pyridine (3.0 equiv).[1] The mixture may remain a suspension.[1]
-
Reagent Addition: Add T3P solution dropwise over 10 minutes.
-
Why? T3P is highly reactive; controlled addition prevents exotherms.[1]
-
-
Reaction: Heat to 40-50°C. Monitor by LCMS (typically complete in 2-6 hours).
-
Workup (Self-Validating): Wash the organic phase with water, then 0.5 M HCl (to remove pyridine), then 0.5 M NaOH (to remove unreacted T3P byproducts, which are water-soluble).
-
Result: The organic layer often contains pure product, requiring only concentration.[1]
Visualizing the Workflow
The following diagram illustrates the decision logic for selecting the correct protocol based on the amine partner and scale.
Caption: Decision matrix for selecting the optimal coupling strategy based on amine nucleophilicity and reaction scale.
Troubleshooting & Optimization Data
The following table summarizes common failure modes specific to this fluorinated thiophene scaffold and their solutions.
| Failure Mode | Observation (LCMS/TLC) | Root Cause | Corrective Action |
| Low Conversion | Large peak of SM (Acid) remaining after 4h. | Electron donation from 5-phenoxy group deactivates the active ester. | Switch to Method C (Acid Chloride) or heat Method A to 60°C. |
| Epimerization | (If amine is chiral) Split peaks in product. | Over-activation with HATU/Base excess.[1] | Switch to Method B (T3P) ; T3P is known for low epimerization rates [1].[1] |
| Solubility Issues | Precipitate forms immediately; stirring stops. | High lipophilicity of the fluorophenoxy tail.[1] | Use DMAc instead of DMF; reduce concentration to 0.05 M. |
| S-Oxidation | M+16 or M+32 peaks observed. | Thiophene sulfur oxidation (rare but possible with strong oxidants).[1] | Ensure solvents are peroxide-free. Avoid aggressive workups with bleach/oxidants.[1] |
Purification of Fluorinated Thiophene Amides
Due to the 4-fluorophenoxy tail, the resulting amides are often highly lipophilic.[1]
-
Flash Chromatography: Standard Hexane/EtOAc gradients may elute the product too quickly (co-eluting with impurities).[1]
-
Recommendation: Use a DCM/MeOH gradient (0-5% MeOH) or a Toluene/EtOAc system for better separation of lipophilic contaminants.
-
-
Recrystallization: For scale-up (Method B), the product often crystallizes from EtOH/Water or Heptane/IPAc due to the "greasy" fluorinated end interacting with the non-polar solvent.[1]
References
-
Dunetz, J. R., Xiang, Y., Baldwin, A., & Ringling, J. (2011).[1][2] General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine.[2] Organic Letters, 13(19), 5048–5051.[1][2] Link[1]
-
Valeur, E., & Bradley, M. (2009).[1] Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.[1] Link
-
Pattabiraman, V. R., & Bode, J. W. (2011).[1] Rethinking amide bond synthesis. Nature, 480(7378), 471-479.[1] Link[1]
-
ChemicalBook. (2023).[1] this compound Product Properties. Link
Sources
Application Notes and Protocols for 5-(4-Fluorophenoxy)thiophene-2-carboxylic acid as a Pharmaceutical Intermediate
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the effective utilization of 5-(4-Fluorophenoxy)thiophene-2-carboxylic acid as a versatile pharmaceutical intermediate. This document outlines the core chemical properties, key synthetic transformations, and detailed protocols for its application in the synthesis of biologically active molecules, particularly focusing on its role in the development of novel anti-inflammatory and analgesic agents.
Introduction: The Strategic Importance of the Thiophene Moiety in Medicinal Chemistry
The thiophene ring is a privileged scaffold in medicinal chemistry, recognized for its bioisosteric relationship with the benzene ring, which allows it to modulate the pharmacokinetic and pharmacodynamic properties of drug candidates.[1][2][3] Its presence in numerous FDA-approved drugs underscores its significance in modern drug discovery. The subject of this guide, this compound, combines the favorable attributes of the thiophene core with a strategically placed fluorophenoxy group and a reactive carboxylic acid handle, making it a valuable building block for creating diverse chemical entities.[4] This intermediate is particularly noted for its application in the synthesis of compounds targeting inflammation and pain.[5]
Physicochemical Properties and Handling
A thorough understanding of the physicochemical properties of this compound is paramount for its effective use in synthesis.
| Property | Value | Source |
| CAS Number | 115933-30-7 | |
| Molecular Formula | C₁₁H₇FO₂S | |
| Molecular Weight | 222.24 g/mol | |
| Appearance | White to off-white solid | General Supplier Information |
| Melting Point | 250-254 °C | |
| Solubility | Soluble in common organic solvents such as DMF, DMSO, and THF. Limited solubility in water. | General Laboratory Knowledge |
Handling and Storage: this compound should be handled in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. It should be stored in a tightly sealed container in a cool, dry place away from incompatible materials.
Core Synthetic Application: Amide Bond Formation
The carboxylic acid functionality of this compound is a key reactive handle for constructing more complex molecules, most notably through amide bond formation. This reaction is fundamental in medicinal chemistry for linking molecular fragments and is a cornerstone of many drug syntheses.
Rationale for Amide Coupling in Drug Discovery
Amide bonds are prevalent in a vast array of pharmaceuticals due to their high metabolic stability and their ability to participate in hydrogen bonding interactions with biological targets. The conversion of the carboxylic acid group of our title compound into an amide allows for the introduction of diverse amine-containing fragments, enabling the systematic exploration of the chemical space around the thiophene scaffold to optimize biological activity, selectivity, and pharmacokinetic properties.
General Workflow for Amide Synthesis
The synthesis of an amide from a carboxylic acid typically involves a two-step process: activation of the carboxylic acid followed by reaction with an amine.
Caption: General workflow for amide synthesis.
Detailed Experimental Protocols
The following protocols provide step-by-step methodologies for the activation of this compound and its subsequent coupling with an amine.
Protocol 1: Synthesis of 5-(4-Fluorophenoxy)thiophene-2-carbonyl chloride
Causality: The conversion of the carboxylic acid to an acyl chloride is a common and effective activation strategy. Acyl chlorides are highly reactive electrophiles that readily undergo nucleophilic attack by amines to form stable amide bonds. Oxalyl chloride is often preferred over thionyl chloride as the byproducts (CO, CO₂, HCl) are gaseous and easily removed. A catalytic amount of N,N-dimethylformamide (DMF) is typically used to facilitate the reaction through the formation of the Vilsmeier reagent in situ.
Materials:
-
This compound
-
Oxalyl chloride
-
N,N-Dimethylformamide (DMF), catalytic amount
-
Anhydrous dichloromethane (DCM)
-
Nitrogen or Argon gas supply
-
Round-bottom flask with a magnetic stir bar
-
Reflux condenser
-
Septa and needles
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq).
-
Add anhydrous DCM to dissolve the starting material.
-
Add a catalytic amount of DMF (e.g., 1-2 drops).
-
Cool the mixture to 0 °C using an ice bath.
-
Slowly add oxalyl chloride (1.2 - 1.5 eq) dropwise to the stirred solution.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.
-
Stir the reaction mixture at room temperature for 1-2 hours, or until the evolution of gas ceases.
-
The reaction progress can be monitored by quenching a small aliquot with methanol and analyzing the formation of the methyl ester by TLC or LC-MS.
-
Once the reaction is complete, carefully remove the solvent and excess oxalyl chloride in vacuo. The resulting crude 5-(4-Fluorophenoxy)thiophene-2-carbonyl chloride is often used in the next step without further purification.
Protocol 2: Amide Coupling with a Primary Amine
Causality: The highly electrophilic acyl chloride readily reacts with the nucleophilic primary amine. A base, such as triethylamine or diisopropylethylamine (DIPEA), is typically added to neutralize the HCl generated during the reaction, preventing the protonation of the starting amine and driving the reaction to completion.
Materials:
-
Crude 5-(4-Fluorophenoxy)thiophene-2-carbonyl chloride from Protocol 1
-
Primary amine (1.0 - 1.2 eq)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.0 - 2.2 eq)
-
Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
-
Nitrogen or Argon gas supply
-
Standard laboratory glassware for reaction and work-up
Procedure:
-
Dissolve the primary amine (1.0 eq) and TEA or DIPEA (2.0 eq) in anhydrous DCM in a dry round-bottom flask under an inert atmosphere.
-
Cool the amine solution to 0 °C.
-
Dissolve the crude 5-(4-Fluorophenoxy)thiophene-2-carbonyl chloride in a minimal amount of anhydrous DCM.
-
Add the acyl chloride solution dropwise to the stirred amine solution at 0 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-16 hours.
-
Monitor the reaction progress by TLC or LC-MS until the starting materials are consumed.
-
Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with DCM or ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization to afford the desired amide.
Application Example: Conceptual Synthesis of a Bioactive Amide
Sources
- 1. Clickable coupling of carboxylic acids and amines at room temperature mediated by SO2F2: a significant breakthrough for the construction of amides and peptide linkages - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. reddit.com [reddit.com]
- 3. Thiophene-Based Compounds with Potential Anti-Inflammatory Activity | MDPI [mdpi.com]
- 4. DE1055007B - Process for the preparation of 3-aminothiophene-2-carboxylic acid esters and the corresponding free carboxylic acids - Google Patents [patents.google.com]
- 5. US5998465A - Esters of non-steroidal anti-flammatory carboxylic acids - Google Patents [patents.google.com]
- 6. WO2017076844A1 - Method for preparation of thiophene-2-carbonyl chlorides with oxalyl chloride - Google Patents [patents.google.com]
Application Note: Strategic Synthesis of Bioactive Heterocycles from Thiophene-2-Carboxylic Acid
Topic: Preparation of bioactive heterocycles from thiophene-2-carboxylic acid precursors Content Type: Detailed Application Notes and Protocols Audience: Researchers, scientists, and drug development professionals
Abstract
Thiophene-2-carboxylic acid (T2CA) serves as a critical bioisostere for benzoic acid in medicinal chemistry, offering improved lipophilicity and metabolic stability. This guide details the divergent synthesis of three high-value heterocyclic scaffolds—1,3,4-oxadiazoles, 1,2,4-triazoles, and thienopyrimidines—starting directly from T2CA. We provide validated protocols focusing on the Hydrazide Nexus and the Curtius Gateway , utilizing modern reagents (DPPA, TBTU) alongside robust classical methods (POCl₃) to ensure reproducibility and scalability.
Strategic Overview: The Thiophene Hub
The transformation of T2CA relies on activating the carboxylic acid core to access divergent chemical space. The following flowchart illustrates the two primary activation pathways: Esterification/Hydrazinolysis (Path A) and Curtius Rearrangement (Path B).
Figure 1: Divergent synthesis map starting from Thiophene-2-Carboxylic Acid. Path A prioritizes ring formation via hydrazides; Path B utilizes rearrangement to access amino-thiophene derivatives.
Module 1: The Hydrazide Nexus (Oxadiazoles & Triazoles)
Rationale: The conversion of T2CA to its hydrazide derivative creates a versatile "hinge" for constructing 5-membered nitrogen-rich heterocycles. 1,3,4-oxadiazoles are privileged scaffolds in antimicrobial drug discovery due to their ability to mimic amide bonds while resisting hydrolysis.
Protocol 1.1: Synthesis of Thiophene-2-Carbohydrazide
This is the foundational step for all Module 1 pathways.
Reagents:
-
Thiophene-2-carboxylic acid (1.0 equiv)
-
Sulfuric acid (conc., catalytic)
-
Hydrazine hydrate (99%, 5.0 equiv)
Procedure:
-
Esterification: Dissolve T2CA (10 mmol) in ethanol (30 mL). Add H₂SO₄ (0.5 mL) and reflux for 6 hours. Monitor by TLC (Hexane:EtOAc 7:3).
-
Workup: Concentrate solvent in vacuo. Neutralize with NaHCO₃ (aq) and extract with ethyl acetate. Dry over MgSO₄ and concentrate to yield the ethyl ester (oil or low-melting solid).
-
Hydrazinolysis: Redissolve the ester in ethanol (20 mL). Add hydrazine hydrate (50 mmol) dropwise at 0°C.
-
Critical Step: Use excess hydrazine to prevent the formation of the dimeric N,N'-di(thiophen-2-yl)hydrazine byproduct.
-
-
Reflux: Heat to reflux for 8–10 hours. A precipitate typically forms upon cooling.
-
Isolation: Filter the solid, wash with cold ethanol, and recrystallize from ethanol/water.
Protocol 1.2: Cyclization to 2-(Thiophen-2-yl)-5-Aryl-1,3,4-Oxadiazoles
Method A: POCl₃ Cyclodehydration (Robust, Scalable)
Reagents:
-
Thiophene-2-carbohydrazide (1.0 equiv)
-
Substituted Benzoic Acid (1.0 equiv)
-
Phosphorus Oxychloride (POCl₃) (5.0 equiv)
Procedure:
-
Setup: In a round-bottom flask equipped with a calcium chloride drying tube, mix the hydrazide (2 mmol) and the aromatic acid (2 mmol).
-
Addition: Add POCl₃ (10 mmol) carefully.
-
Reaction: Reflux on a steam bath or oil bath (100°C) for 4–6 hours.
-
Quench: Cool the mixture to RT. Pour slowly onto crushed ice (100 g) with vigorous stirring.
-
Safety Note: The hydrolysis of excess POCl₃ is exothermic and releases HCl gas. Perform in a fume hood.
-
-
Neutralization: Adjust pH to ~8 using solid NaHCO₃ or 10% NaOH solution.
-
Purification: Filter the precipitate, wash with water, and dry.[1] Recrystallize from ethanol.
| Parameter | Specification |
| Reaction Time | 4–6 Hours |
| Temperature | 100°C (Reflux) |
| Typical Yield | 70–90% |
| Key IR Signal | 1610 cm⁻¹ (C=N), Absence of C=O |
Module 2: The Curtius Gateway (Ureas & Thienopyrimidines)
Rationale: Direct amination of the thiophene ring is difficult. The Curtius rearrangement offers a safe, "one-pot" conversion of the carboxylic acid to an isocyanate, which can be trapped to form ureas. These ureas are precursors to thienopyrimidines, a scaffold homologous to quinazolines (e.g., Gefitinib) used in kinase inhibition.
Protocol 2.1: One-Pot Synthesis of Thienyl Ureas via DPPA
This method avoids the isolation of explosive acyl azides.
Reagents:
-
Thiophene-2-carboxylic acid (1.0 equiv)
-
Diphenylphosphoryl azide (DPPA) (1.1 equiv)
-
Triethylamine (Et₃N) (1.1 equiv)
-
Aniline derivative (1.1 equiv)
-
Toluene (Anhydrous)
Procedure:
-
Activation: Dissolve T2CA (2 mmol) in dry toluene (15 mL) under N₂ atmosphere. Add Et₃N (2.2 mmol) and DPPA (2.2 mmol).
-
Rearrangement: Stir at RT for 30 mins, then heat to 80°C for 2 hours.
-
Observation: Evolution of N₂ gas indicates isocyanate formation.
-
-
Coupling: Cool to 50°C. Add the aniline derivative (2.2 mmol).
-
Completion: Reflux for 2 hours.
-
Workup: Cool to RT. The urea often precipitates. If not, evaporate solvent and purify via flash chromatography (DCM:MeOH).
Protocol 2.2: Cyclization to Thieno[2,3-d]pyrimidin-4-ones
Note: This requires a 3-substituted thiophene precursor (e.g., 3-COOEt) generally. However, starting from T2CA, we can access Thieno[2,3-d][1,3]oxazin-4-ones if we couple the acid chloride with an anthranilic acid equivalent, or use the urea from 2.1 in a dehydrative cyclization if an ortho-carbon nucleophile is present.
Alternative Validated Route from T2CA: Synthesis of 2-substituted thieno[2,3-d][1,3]oxazin-4-ones
-
Convert T2CA to Thiophene-2-carbonyl chloride (SOCl₂, reflux, 2h).
-
Condensation: React acid chloride with Anthranilic Acid (in Pyridine, 0°C to RT) to form the amide.
-
Cyclization: Reflux the amide in Acetic Anhydride for 3 hours.
-
Product: This yields the benzothieno-oxazinone fused system, a bioactive pharmacophore.
Module 3: Quality Control & Validation
Thiophene derivatives exhibit distinct spectroscopic signatures. Use these values to validate your synthesis.
NMR Interpretation (DMSO-d₆)
-
Thiophene Ring Protons:
-
H3 (dd): ~7.6–7.8 ppm (Deshielded by C=O/Heterocycle).
-
H5 (dd): ~7.5 ppm.
-
H4 (dd): ~7.1 ppm.
-
Coupling:
Hz, Hz.
-
-
1,3,4-Oxadiazole: No specific proton, but look for the loss of NH/NH₂ signals from the hydrazide precursor.
-
Hydrazide: Broad singlets at ~9.5 ppm (NH) and ~4.5 ppm (NH₂).
Mass Spectrometry[3]
-
Isotopic Pattern: Thiophene compounds show an M+2 peak of approximately 4.5% intensity relative to the molecular ion due to the natural abundance of ³⁴S. This is a diagnostic confirmation of the thiophene ring integrity.
References
-
Mishra, R., et al. (2020). Synthesis, properties and biological activity of thiophene: A review. Bioorganic Chemistry. Link
-
Li, X., et al. (2014). Efficient synthesis of 1,3,4-oxadiazoles from carboxylic acids and acylhydrazides.[3][6] Tetrahedron Letters. Link
-
Benchchem. (n.d.). Application Notes and Protocols for the Curtius Rearrangement of Thiophene Acyl Azides. Benchchem Protocols. Link
-
Somani, R.R., et al. (2009). Synthesis and antimicrobial activity of some new thiophene derivatives. Acta Poloniae Pharmaceutica. Link
-
Gomha, S.M., et al. (2017). Synthesis and Biological Evaluation of Some New Thiophene Derivatives. International Journal of Molecular Sciences. Link
Sources
- 1. Synthesis of Oxadiazolyl, Pyrazolyl and Thiazolyl Derivatives of Thiophene-2-Carboxamide as Antimicrobial and Anti-HCV Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of Oxadiazoles, Thiadiazoles and Triazoles Derived from Benzo[b]thiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications [openmedicinalchemistryjournal.com]
- 4. luxembourg-bio.com [luxembourg-bio.com]
- 5. Thienopyrimidine: A Promising Scaffold to Access Anti-Infective Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 1,3,4-Oxadiazole synthesis [organic-chemistry.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-(4-Fluorophenoxy)thiophene-2-carboxylic acid
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the synthesis of 5-(4-Fluorophenoxy)thiophene-2-carboxylic acid. This document is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to help you navigate the common challenges associated with this synthesis and consistently achieve higher yields and purity.
Introduction: Navigating the Synthesis
This compound is a valuable building block in medicinal chemistry and materials science.[1] Its synthesis, while conceptually straightforward, often presents challenges that can lead to diminished yields and purification difficulties. The most common synthetic pathway involves a two-step process: a cross-coupling reaction to form a C-O bond, followed by the hydrolysis of an ester intermediate.
This guide focuses on the most prevalent method: the copper-catalyzed Ullmann condensation between an ethyl 5-bromothiophene-2-carboxylate intermediate and 4-fluorophenol, followed by saponification. We will dissect this process, identify key failure points, and provide validated protocols to enhance your success.
Overall Synthetic Workflow
The synthesis is typically performed in two sequential steps as outlined below. The critical stage for yield optimization is the initial C-O bond formation.
Caption: General two-step synthesis pathway.
Troubleshooting Guide
This section addresses specific problems you may encounter during the synthesis in a question-and-answer format.
Step 1: Ullmann C-O Coupling Reaction
The Ullmann condensation is a robust method for forming aryl ethers but is notoriously sensitive to reaction conditions.[2] Traditional protocols often require harsh conditions, but modern modifications have improved their scope and mildness.[3][4]
Question: My Ullmann coupling reaction has stalled or shows very low conversion to the desired ether product. What are the most likely causes?
Answer: Low conversion is the most common issue in this step. The root cause often lies in the activity of the copper catalyst, the choice of base, or the purity of your reagents and solvent.
-
Cause 1: Inactive Copper Catalyst: The "activating" of the copper catalyst is critical. Commercially available copper powder or salts may have an oxide layer that inhibits the reaction.
-
Solution: Use a highly active form of copper. Copper(I) salts like CuI or CuBr are generally more reliable than Cu(0) or Cu(II) salts. If using copper metal, consider "activated" copper powder or preparing it in situ. For instance, the use of copper(I) thiophene-2-carboxylate (CuTC) can generate the active organocopper intermediate at more moderate temperatures.[5][6]
-
-
Cause 2: Inappropriate Base: The base must be strong enough to deprotonate the 4-fluorophenol, forming the nucleophilic phenoxide, but not so reactive that it leads to side reactions.
-
Solution: Anhydrous potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are excellent choices. They are sufficiently basic and have low solubility in common solvents, which can sometimes moderate reactivity favorably. Avoid strong, soluble bases like sodium hydroxide or potassium tert-butoxide, which can promote side reactions or ester hydrolysis.
-
-
Cause 3: Solvent Purity and Type: The presence of water can deactivate the catalyst and quench the phenoxide. The solvent must also be polar and high-boiling to facilitate the reaction.
-
Solution: Use anhydrous, high-purity polar aprotic solvents like N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or N-Methyl-2-pyrrolidone (NMP). Ensure they are properly dried before use.
-
-
Cause 4: Insufficient Temperature: Traditional Ullmann reactions require high temperatures, often in excess of 150 °C, to proceed at a reasonable rate.[2]
-
Solution: Ensure your reaction is heated to the appropriate temperature (typically 120-160 °C) with efficient stirring. Monitor the internal reaction temperature, not just the heating mantle setting. If the temperature required is too high and leads to decomposition, consider a ligand-assisted protocol which can lower the required temperature.
-
Question: I'm observing significant side products, such as the homocoupling of ethyl 5-bromothiophene-2-carboxylate or decomposition. How can I minimize these?
Answer: Side product formation is typically a result of excessive temperatures or overly reactive conditions.
-
Minimizing Homocoupling: The Ullmann reaction can also catalyze the coupling of two aryl halides to form a biaryl compound.[7]
-
Solution: Avoid using an excessive amount of the copper catalyst. Catalyst loading should be carefully optimized, typically in the range of 10-20 mol%. Running the reaction at the lowest effective temperature can also disfavor this side reaction.
-
-
Preventing Decomposition: Thiophene rings can be sensitive to harsh conditions. Darkening of the reaction mixture often indicates decomposition.
-
Solution:
-
Lower the Temperature: The most effective strategy is to reduce the reaction temperature. This may require longer reaction times or the use of a more active catalytic system.
-
Use a Ligand: The addition of ligands like phenanthroline or N,N-dimethyl glycine can stabilize the copper catalyst, allowing the reaction to proceed at lower temperatures (e.g., 90-120 °C) and improving yields.[5]
-
Inert Atmosphere: Although not always strictly necessary for Ullmann reactions, performing the reaction under an inert atmosphere (Nitrogen or Argon) can prevent oxidative side reactions that contribute to decomposition.
-
-
Caption: Troubleshooting logic for the Ullmann coupling step.
Question: Should I consider a Palladium-catalyzed Buchwald-Hartwig reaction instead of the Ullmann condensation?
Answer: The Buchwald-Hartwig C-O coupling is an excellent, often milder, alternative to the Ullmann reaction.[8] The choice depends on reagent availability, cost, and sensitivity of your substrates.
| Feature | Ullmann Condensation | Buchwald-Hartwig C-O Coupling |
| Catalyst | Copper (CuI, CuBr, Cu powder) | Palladium (e.g., Pd(OAc)₂, Pd₂(dba)₃) |
| Ligand | Often optional, but ligands like phenanthroline can help. | Required. Bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) are critical.[9] |
| Temperature | Typically high (120-160 °C) | Generally lower (80-120 °C) |
| Base | K₂CO₃, Cs₂CO₃ | Often stronger bases like K₃PO₄, K-tert-butoxide |
| Advantages | Lower catalyst cost, less sensitive to air for some setups. | Milder conditions, broader substrate scope, often higher yields. |
| Disadvantages | Harsh conditions, sometimes lower yields, stoichiometric copper may be needed. | Higher catalyst/ligand cost, potential for catalyst poisoning, requires strictly inert atmosphere.[10] |
Recommendation: For this specific synthesis, the Ullmann reaction is well-established and cost-effective. However, if you are struggling with decomposition or low yields, a Buchwald-Hartwig protocol is a highly recommended alternative to explore.
Step 2: Ester Hydrolysis (Saponification)
This step converts the intermediate ester to the final carboxylic acid product. While generally high-yielding, potential issues include incomplete reactions or product degradation.
Question: My hydrolysis is incomplete, and TLC/LCMS analysis shows remaining starting ester after several hours.
Answer: Incomplete hydrolysis is usually due to insufficient base, low temperature, or poor solubility.
-
Cause 1: Insufficient Base: Saponification is a stoichiometric reaction. You need at least one equivalent of base (e.g., NaOH or KOH) to react with the ester and a catalytic amount of water.
-
Solution: Use a molar excess of the base, typically 2 to 5 equivalents, to ensure the reaction goes to completion.
-
-
Cause 2: Biphasic Reaction / Poor Solubility: The ester may not be fully soluble in the aqueous base, leading to a slow, diffusion-controlled reaction at the interface.
-
Solution: Add a co-solvent to create a homogeneous solution. A mixture of an alcohol (like ethanol or methanol) and water is standard for saponification.[11] Tetrahydrofuran (THF) is also an excellent choice. Heat the reaction mixture (e.g., to 60-80 °C) to increase both solubility and reaction rate.
-
-
Cause 3: Reversibility (Acidic Workup): During the acidic workup to protonate the carboxylate salt, using a large excess of a strong acid in an alcoholic solvent can potentially lead to re-esterification if heated.
-
Solution: Perform the acidification at low temperatures (0-5 °C) and use a sufficient amount of aqueous acid (e.g., 1M or 2M HCl) to bring the pH to ~2. Do not let the acidified mixture stand for extended periods at high temperatures before extraction.
-
Question: I am observing significant discoloration or obtaining an oily/impure product after the acidic workup.
Answer: This suggests either degradation during hydrolysis or issues during the isolation of the product.
-
Cause 1: Harsh Hydrolysis Conditions: Prolonged heating at high temperatures in the presence of a strong base can sometimes lead to the degradation of sensitive heterocyclic compounds.
-
Solution: Perform the hydrolysis at the lowest temperature that allows for a reasonable reaction time (e.g., 60 °C). Monitor the reaction by TLC or LCMS and stop heating as soon as the starting material is consumed.
-
-
Cause 2: Impure Starting Ester: Impurities from the coupling step (e.g., residual catalyst, high-boiling solvents) can carry over and complicate the workup.
-
Solution: It is highly recommended to purify the intermediate ester, ethyl 5-(4-fluorophenoxy)thiophene-2-carboxylate, before hydrolysis. This can be done via silica gel chromatography or recrystallization to ensure the final step starts with clean material.
-
-
Cause 3: Product Isolation: The precipitated carboxylic acid may trap impurities.
-
Solution: After acidification, if the product precipitates, it should be filtered and washed thoroughly with cold water to remove inorganic salts. If it is extracted, ensure the organic layer is washed with brine to remove residual water. The final product can then be purified by recrystallization from a suitable solvent system (e.g., ethanol/water, acetic acid/water, or toluene). The melting point of the pure product is reported to be 250-254 °C.[12]
-
Frequently Asked Questions (FAQs)
Q1: How critical is the purity of the starting ethyl 5-bromothiophene-2-carboxylate?
A1: It is extremely critical. This is a key intermediate, and its purity directly impacts the success of the C-O coupling step.[13] It can be synthesized by the esterification of 5-bromothiophene-2-carboxylic acid.[14][15] Ensure it is free of any residual acid or di-brominated impurities, as these will interfere with the reaction. Purification by vacuum distillation or column chromatography is recommended.
Q2: What is the most effective method for purifying the final this compound?
A2: Recrystallization is the preferred method for final purification on a laboratory scale. After acidic workup and isolation of the crude solid, dissolve it in a minimal amount of a hot solvent (e.g., ethanol, isopropanol, or acetic acid) and slowly add a co-solvent in which the product is less soluble (e.g., water or heptane) until turbidity is observed. Allow it to cool slowly to form pure crystals. This process is highly effective at removing residual colored impurities and inorganic salts.
Q3: Are there any alternative synthetic routes to consider if the Ullmann/Buchwald-Hartwig approach fails?
A3: While less common, one could envision a route involving a nucleophilic aromatic substitution (SₙAr) reaction. This would require activating the thiophene ring with a strong electron-withdrawing group (other than the ester) and using a different set of starting materials. However, for this specific target, the C-O cross-coupling approach is the most direct and widely validated method.
Validated Experimental Protocols
Protocol 1: Ligand-Modified Ullmann C-O Coupling
This protocol uses a ligand to promote the reaction under milder conditions, improving the yield and minimizing side products.
-
To an oven-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add ethyl 5-bromothiophene-2-carboxylate (1.0 eq), 4-fluorophenol (1.2 eq), cesium carbonate (Cs₂CO₃) (2.0 eq), copper(I) iodide (CuI) (0.1 eq), and 1,10-phenanthroline (0.2 eq).
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Add anhydrous, degassed N,N-Dimethylformamide (DMF) via syringe. The reaction concentration should be approximately 0.5 M with respect to the limiting reagent.
-
Heat the reaction mixture to 110-120 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LCMS. The reaction is typically complete within 12-24 hours.
-
After completion, cool the mixture to room temperature and dilute it with ethyl acetate.
-
Filter the mixture through a pad of celite to remove inorganic salts. Wash the pad with additional ethyl acetate.
-
Wash the combined organic filtrate with water (3x) and then with brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude residue by silica gel column chromatography to yield pure ethyl 5-(4-fluorophenoxy)thiophene-2-carboxylate.
Protocol 2: Ester Hydrolysis (Saponification)
-
Dissolve the purified ethyl 5-(4-fluorophenoxy)thiophene-2-carboxylate (1.0 eq) in a mixture of ethanol and water (e.g., a 3:1 v/v ratio).
-
Add sodium hydroxide (NaOH) (3.0 eq) to the solution.
-
Heat the mixture to reflux (approx. 80 °C) and stir until the reaction is complete as monitored by TLC (disappearance of starting material, typically 2-4 hours).
-
Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with a non-polar solvent like diethyl ether or dichloromethane to remove any non-acidic impurities.
-
Cool the aqueous layer in an ice bath (0-5 °C) and acidify by slowly adding 2M hydrochloric acid (HCl) until the pH is approximately 2. A white precipitate should form.
-
Stir the suspension in the ice bath for 30 minutes to ensure complete precipitation.
-
Collect the solid product by vacuum filtration, washing thoroughly with cold deionized water.
-
Dry the solid under vacuum to yield the final product, this compound. Further purification can be achieved by recrystallization if necessary.
References
- Vertex AI Search. (n.d.). Exploring the Synthesis and Applications of Ethyl 5-Bromothiophene-2-carboxylate.
- ChemicalBook. (2024). Ethyl 5-bromothiophene-2-carboxylate | 5751-83-7.
- Wikipedia. (2024). Buchwald–Hartwig amination.
- Ali, S., et al. (2021). Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction of 5-bromothiophene-2-carboxylic acid: their structural and computational studies. Future Medicinal Chemistry.
- ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination.
- Chem-Impex. (n.d.). Ethyl 5-bromothiophene-2-carboxylate.
- Semantic Scholar. (n.d.). New method for the synthesis of 2-thiophenecarboxylic acids in the presence of V-, Fe-, or Mo- containing catalysts.
- Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
- ResearchGate. (n.d.). Synthesis of Diarylamines in the Thiophene Series by Buchwald-Hartwig Coupling.
- Navya – Chem Pharma Llc. (n.d.). 5-(4-fluorophenyl)thiophene-2-carboxylic acid.
- Chemistry Lightboard. (2024). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! [Video]. YouTube.
- Wikipedia. (2024). Ullmann condensation.
- MDPI. (2020). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst.
- Wikipedia. (2024). Thiophene-2-carboxylic acid.
- Organic Chemistry Portal. (n.d.). Ullmann Reaction.
- Wikipedia. (2024). Ullmann reaction.
- BYJU'S. (n.d.). Ullmann Reaction.
- L.S.College, Muzaffarpur. (2020). Ullmann reaction.
- National Center for Biotechnology Information. (2012). 3-(2,6-difluorobenzamido)-5-(4-ethoxyphenyl) thiophene-2-carboxylic acid inhibits E.coli UT189 bacterial capsule biogenesis.
- ChemicalBook. (2024). 5-(4-Fluorophenyl)thiophene-2-carboxylic acid | 115933-30-7.
- TCI Chemicals. (n.d.). 5-(4-Fluorophenyl)thiophene-2-carboxylic Acid | 115933-30-7.
- Google Patents. (n.d.). CN110317189A - A method of using thiophene -2-carboxylic acid as Material synthesis 5- chlorothiophene.
- ResearchGate. (n.d.). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst.
- J&K Scientific. (n.d.). 5-(4-Fluorophenyl)thiophene-2-carboxylic acid | 115933-30-7.
- Google Patents. (n.d.). WO2008115912A1 - Regio-specific synthesis of 4-bromo-3-methyl-5-propoxy-thiophene-2-carboxylic acid.
- Organic Syntheses. (n.d.). Hexanoic acid, 2-fluoro-, ethyl ester, (R)- and (S) -.
- Beilstein Journal of Organic Chemistry. (2020). On the hydrolysis of diethyl 2-(perfluorophenyl)
- Beilstein Journals. (n.d.). Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides.
- AMI Scientific. (n.d.). 5-(4-Fluorophenyl)Thiophene-2-Carboxylic Acid TCI Analytical reagent.
- Physics @ Manasagangotri. (2021). Synthesis, crystal structure characterization, Hirshfeld surface analysis, and Quantum chemical computations of Ethyl 5-(thiophe.
- NIST WebBook. (n.d.). Thiophene-2-carboxylic acid ethyl ester.
- ChemScene. (n.d.). 19282-40-7 | Ethyl 5-(4-chlorophenyl)thiophene-2-carboxylate.
- PMC. (2022). Synthesis of High Performance Thiophene–Aromatic Polyesters from Bio-Sourced Organic Acids and Polysaccharide-Derived Diol: Characterization and Degradability Studies.
Sources
- 1. jk-sci.com [jk-sci.com]
- 2. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 3. Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Ullmann Reaction [organic-chemistry.org]
- 6. Thiophene-2-carboxylic acid - Wikipedia [en.wikipedia.org]
- 7. byjus.com [byjus.com]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. m.youtube.com [m.youtube.com]
- 10. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. 5-(4-Fluorophenyl)thiophene-2-carboxylic acid | 115933-30-7 [chemicalbook.com]
- 13. chemimpex.com [chemimpex.com]
- 14. nbinno.com [nbinno.com]
- 15. Ethyl 5-bromothiophene-2-carboxylate | 5751-83-7 [chemicalbook.com]
Optimizing nucleophilic aromatic substitution for thiophene derivatives
Technical Support Center: Optimizing Nucleophilic Aromatic Substitution (
Audience: Researchers, Medicinal Chemists, and Process Engineers.
Scope: Troubleshooting, mechanistic insights, and optimization strategies for
Introduction: The Thiophene Paradox
The Core Challenge:
Thiophene is an electron-rich heterocycle (excessive
The Solution:
Successful
-
Activation: Strong electron-withdrawing groups (EWGs) must be present to deplete electron density.
-
Stabilization: The intermediate Meisenheimer complex (sigma-complex) must be stabilized, typically by high-electronegativity leaving groups (e.g., Fluorine) or specific solvent interactions.
Part 1: Mechanism & Substrate Design
Q: Why is my reaction stalled despite high temperatures?
A: You likely lack sufficient electronic activation or are using a leaving group that does not stabilize the rate-determining step.
The Mechanism (Visualized):
In thiophene
Figure 1: The
Optimization Strategy:
-
Leaving Group Switch: Switch from Bromine/Chlorine to Fluorine .
-
Reasoning: Although Fluorine is a poor leaving group in
, in , its high electronegativity inductively stabilizes the anionic Meisenheimer intermediate, lowering the activation energy of the rate-determining step [1][2].
-
-
EWG Placement: Ensure your EWG (e.g.,
, , ) is in the C2 or C5 position relative to the leaving group. The C3/C4 positions offer significantly less resonance stabilization for the anionic intermediate.
Part 2: Reaction Conditions & Troubleshooting
Q: I see multiple spots on TLC and "tar" formation. What is happening?
A: You are likely triggering Ring Opening or Halogen Dance side reactions.
Troubleshooting Matrix:
| Issue | Symptom | Root Cause | Solution |
| Ring Opening | Dark tars, loss of aromatic signals in NMR. | Nucleophile attacks the Sulfur (S1) or ring carbon followed by cleavage. Common with strong bases (e.g., alkoxides) at high temps. | Switch to "softer" bases ( |
| Hydrolysis | Conversion to -OH product instead of desired Nu. | Wet solvent or hygroscopic base ( | Use anhydrous polar aprotic solvents (DMSO, DMF). Switch to non-hygroscopic bases. |
| No Reaction | Starting material recovered. | Poor solubility or insufficient activation. | Use DMSO (accelerates |
| Regio-scrambling | Mixture of isomers. | "Halogen Dance" mechanism (base-catalyzed migration) or competitive attack at C3 vs C5. | Avoid Lithium bases (LDA, LiHMDS). Perform reaction at lower temp ( |
Q: Which solvent system yields the highest conversion?
A: Polar Aprotic Solvents are mandatory for difficult substrates.
-
Best: DMSO > DMF > NMP > MeCN.
-
Mechanism: These solvents solvate the metal cation (e.g.,
) of the base/nucleophile salt, leaving the anionic nucleophile "naked" and highly reactive. -
Warning: Avoid protic solvents (EtOH, MeOH) unless the nucleophile is the solvent itself, as they solvate the nucleophile via hydrogen bonding, reducing its reactivity [3].
Part 3: Advanced Protocols
Protocol A: Standard High-Performance
For activated substrates (e.g., 2-fluoro-5-nitrothiophene).
-
Preparation: Flame-dry a reaction vial and purge with Argon.
-
Solvent: Add anhydrous DMSO (
concentration). -
Base: Add
(1.5 - 2.0 equiv). Cesium is superior to Potassium due to the "Cesium Effect" (higher solubility/basicity in organic media). -
Reagent: Add Nucleophile (1.1 equiv). Stir for 5 min.
-
Substrate: Add thiophene substrate (1.0 equiv).
-
Conditions: Stir at RT to
. Monitor by HPLC/UPLC.-
Checkpoint: If <10% conversion after 2h, increase temp to
. If still no reaction, switch to Protocol B.
-
Protocol B: The "Rescue" Method (Transition Metal Catalysis)
If classical
-
Catalyst:
(2 mol%) + Xantphos (4 mol%). -
Base:
(1.5 equiv). -
Solvent: Toluene or Dioxane (
). -
Note: This operates via oxidative addition/reductive elimination, bypassing the Meisenheimer stability requirement [4].
Part 4: Decision Logic for Optimization
Use this flow to determine your next experimental step.
Figure 2: Troubleshooting logic flow for optimizing thiophene substitution.
References
-
BenchChem. (2025).[1][2] Technical Support Center: Optimizing Nucleophilic Aromatic Substitutions on Polychlorinated Thiophenes. Retrieved from
-
Pouzen, J-T., et al. (2025). Substituent Effect on the Nucleophilic Aromatic Substitution of Thiophenes With Pyrrolidine: Theoretical Mechanistic and Reactivity Study. Journal of Computational Chemistry. Retrieved from
-
ACS Green Chemistry Institute. (2025). SNAr Reaction in Other Common Molecular Solvents. Retrieved from
-
Baran Lab. (2025). Haloselectivity of Heterocycles. Retrieved from
Sources
Technical Support Center: Purification of 5-(4-Fluorophenoxy)thiophene-2-carboxylic acid
Case ID: PUR-5FPT-001 Status: Active Support Tier: Level 3 (Senior Application Scientist)
Executive Summary
The purification of 5-(4-fluorophenoxy)thiophene-2-carboxylic acid presents a classic "pKa separation" challenge. The primary difficulty lies in separating the product (a carboxylic acid, pKa ≈ 3.5) from the starting material 4-fluorophenol (a weak acid, pKa ≈ 9.9) and potentially unreacted 5-halothiophene precursors .
This guide moves beyond standard textbook definitions to provide a robust, self-validating workflow. We utilize the "Bicarbonate Switch" to exploit the acidity gap between the product and the phenolic impurity, followed by a polarity-driven recrystallization to polish the final compound.
Module 1: Diagnostic Workflow
Before initiating purification, identify your crude profile. This logic tree determines the optimal purification route.
Figure 1: Decision matrix for selecting the appropriate purification protocol based on crude impurity profile.
Module 2: Protocol A - The "Bicarbonate Switch" (Primary Method)
Objective: Remove 4-fluorophenol and neutral impurities. Mechanism: This protocol relies on the acidity difference.[1] Sodium Bicarbonate (NaHCO₃, pH ~8.5) is basic enough to deprotonate the thiophene carboxylic acid (forming a water-soluble salt) but too weak to deprotonate 4-fluorophenol (which remains neutral and organic-soluble).
Critical Warning: Do NOT use NaOH or KOH for the initial wash. Strong bases (pH > 13) will deprotonate the phenol (pKa 9.9), causing it to co-extract into the water layer with your product.
Step-by-Step Procedure:
-
Dissolution:
-
Dissolve the crude solid in Ethyl Acetate (EtOAc) . Use approximately 10 mL per gram of crude.
-
Note: If solubility is poor, add a small amount of THF, but avoid water-miscible solvents like DMF if possible.
-
-
The Selective Wash (The "Switch"):
-
Wash the organic phase 3 times with Saturated Aqueous NaHCO₃ .
-
Observation: Vigorous effervescence (CO₂ release) confirms the carboxylic acid is reacting.[1]
-
Partitioning:
-
Organic Layer: Contains 4-fluorophenol, unreacted esters, and neutral byproducts. -> Discard after TLC confirmation.
-
Aqueous Layer: Contains your product as the sodium carboxylate salt. -> Keep this.
-
-
-
The Acidic Crash:
-
Transfer the combined aqueous extracts to a clean flask.
-
Cool to 0–5°C in an ice bath.
-
Slowly acidify with 1M HCl to pH ~1-2.
-
Result: The product should precipitate as a white/off-white solid.
-
-
Recovery:
-
Filter the precipitate.
-
Wash the filter cake with cold water to remove inorganic salts (NaCl).
-
Dry under vacuum at 45°C.
-
Data Summary: Theoretical pKa Separation
| Compound | Functional Group | Approx.[1][2][3][4][5][6][7][8] pKa | State in Sat. NaHCO₃ (pH ~8.5) | Phase Location |
| Product | Thiophene-COOH | ~3.5 | Deprotonated (Anion) | Aqueous |
| Impurity | 4-Fluorophenol | ~9.9 | Protonated (Neutral) | Organic |
| Impurity | Halo-thiophene ester | Neutral | Neutral | Organic |
Module 3: Protocol B - Recrystallization (Polishing)
Objective: Remove unreacted 5-bromothiophene-2-carboxylic acid or trace isomers. Context: If your starting material was the acid form (not the ester), Protocol A will fail to separate it because both the product and starting material are carboxylic acids with similar pKa values. You must rely on solubility differences.
Solvent System Selection
Thiophene carboxylic acids typically exhibit high solubility in alcohols but low solubility in water and non-polar hydrocarbons.
-
Primary System: Ethanol / Water (Mixed Solvent)
-
Alternative System: Toluene (Good for removing non-polar impurities)
Procedure (EtOH/Water):
-
Place the solid in an Erlenmeyer flask.
-
Add Ethanol (absolute) dropwise while heating to reflux (approx. 78°C) until the solid just dissolves.
-
Remove from heat. Add hot water dropwise until a faint turbidity (cloudiness) persists.
-
Add one drop of Ethanol to clear the solution.
-
Controlled Cooling:
-
Allow the flask to cool to room temperature undisturbed (2 hours).
-
Transfer to a fridge (4°C) for overnight crystallization.
-
-
Filtration: Collect crystals and wash with cold 20% EtOH/Water.
Module 4: Troubleshooting & FAQs
Q1: My product is "oiling out" instead of crystallizing during acidification. Why?
Diagnosis: This often happens if the concentration is too high or if residual organic solvent (like EtOAc) is trapped in the aqueous layer. Solution:
-
Before acidification, briefly heat the aqueous NaHCO₃ layer (40°C) under vacuum (rotovap) to strip trace organic solvents.
-
Acidify slowly with vigorous stirring.
-
If oil forms, scratch the glass side with a spatula or add a "seed crystal" of pure product to induce nucleation.
Q2: I used NaOH instead of NaHCO₃. How do I fix it?
Diagnosis: You have extracted both the phenol and the product into the water. Rescue Protocol:
-
Acidify the aqueous layer to pH 1 to crash everything out.
-
Redissolve the solid in EtOAc.
-
Perform Protocol A again, strictly using Saturated NaHCO₃ .
Q3: The 4-fluorophenol smell persists even after purification.
Diagnosis: Phenols have low odor thresholds and can "stick" to crystals. Solution:
-
Wash the final solid with cold Hexanes or Pentane . The product is insoluble in these non-polar solvents, but the lipophilic 4-fluorophenol is soluble and will be washed away.
Module 5: Workflow Visualization
This diagram illustrates the "Bicarbonate Switch" chemical logic.
Figure 2: The "Bicarbonate Switch" workflow separating the acidic product from the weakly acidic phenolic impurity.
References
- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
-
Campaigne, E., & LeSuer, W. M. (1953).[4] "3-Thenoic Acid".[4] Organic Syntheses, 33, 94. Link (Foundational text on thiophene carboxylic acid handling and purification).
-
Gokaraju, et al. (2012).[9] "3-(2,6-difluorobenzamido)-5-(4-ethoxyphenyl) thiophene-2-carboxylic acid inhibits E.coli UT189 bacterial capsule biogenesis". PubChem / NIH. Link (Describes synthesis and silica gel purification of similar 5-substituted thiophene acids).
-
Gross, K. C., & Seybold, P. G. (2001). "Absolute pKa Determinations for Substituted Phenols". International Journal of Quantum Chemistry. (Source for 4-fluorophenol pKa ~9.9 data).[10]
Sources
- 1. chemistrysh.com [chemistrysh.com]
- 2. navyachempharma.com [navyachempharma.com]
- 3. Phenols are less acidic than carboxylic acids, with values of pKa... | Study Prep in Pearson+ [pearson.com]
- 4. Thiophene-2-carboxylic acid - Wikipedia [en.wikipedia.org]
- 5. reddit.com [reddit.com]
- 6. Reagents & Solvents [chem.rochester.edu]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. homework.study.com [homework.study.com]
- 9. 3-(2,6-difluorobenzamido)-5-(4-ethoxyphenyl) thiophene-2-carboxylic acid inhibits E.coli UT189 bacterial capsule biogenesis - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
Validation & Comparative
Comparative Guide: Bioactivity of Fluorinated vs. Non-Fluorinated Thiophene Carboxylic Acids
[1]
Executive Summary
In modern medicinal chemistry, the thiophene ring serves as a classic bioisostere for the phenyl ring (benzene). However, the metabolic liability of the electron-rich thiophene sulfur and the adjacent C-H bonds often necessitates structural optimization. This guide objectively compares Non-Fluorinated Thiophene Carboxylic Acids (H-TCA) against their Fluorinated Analogs (F-TCA) .[1]
Key Insight: While H-TCAs often exhibit higher initial binding affinity due to optimal electron density for
Physicochemical Profiling: The "Fluorine Effect"[1][3]
The substitution of Hydrogen (Van der Waals radius
Table 1: Comparative Physicochemical Properties
| Property | Non-Fluorinated (H-TCA) | Fluorinated (3-F-TCA) | Impact on Bioactivity |
| pKa (COOH) | ~3.5 - 3.8 | ~2.8 - 3.1 | Increased Acidity: The electron-withdrawing F atom stabilizes the carboxylate anion, increasing ionization at physiological pH (7.4).[1] |
| LogP (Lipophilicity) | 1.4 - 1.6 | 1.7 - 1.9 | Enhanced Permeability: Fluorination typically increases lipophilicity, aiding passive transport across lipid bilayers.[1] |
| Dipole Moment | Moderate | High | Binding Orientation: The strong C-F dipole can alter the binding mode within the active site, potentially creating new electrostatic interactions. |
| Metabolic Liability | High (S-oxidation) | Low (Blocked) | Extended Half-life: F-substitution deactivates the ring toward electrophilic attack by CYP450 enzymes.[1] |
Expert Insight: The drop in pKa is the most critical parameter. If your target requires a neutral carboxylic acid for hydrogen bonding (donor), the F-TCA may be detrimental because it will exist almost exclusively as the carboxylate anion at pH 7.4.
Metabolic Stability & Mechanism of Action[3]
The primary failure mode for non-fluorinated thiophenes is oxidative metabolism. Cytochrome P450 enzymes (specifically CYP3A4 and CYP2C9) attack the electron-rich sulfur or the
Mechanism: The Metabolic Blockade
Fluorine acts as a metabolic shield.[2] The C-F bond energy (
Diagram 1: Metabolic Fate of Thiophene Scaffolds
Caption: Comparative metabolic pathways.[1] H-TCA undergoes S-oxidation leading to ring opening, while F-TCA resists P450 attack due to electronic deactivation.[1]
Bioactivity Case Study: Antibacterial Potency
In the context of DNA Gyrase inhibitors (where thiophene carboxylic acids are often used as bioisosteres for salicylic acid), the bioactivity profile shifts distinctively:
-
Non-Fluorinated: Shows high intrinsic potency (
) in enzyme assays but poor whole-cell activity (MIC ) due to rapid efflux and metabolism.[1] -
Fluorinated: Often shows a slight reduction in intrinsic potency (
) due to steric clashes or pKa shifts, but significantly improved whole-cell efficacy (MIC ).[1]
Why? The increased lipophilicity (LogP) facilitates penetration through the bacterial cell wall, and the metabolic stability prevents degradation before reaching the target.
Experimental Protocols
To validate the superiority of the fluorinated analog in your specific program, you must perform the following self-validating protocols.
Protocol A: Comparative Microsomal Stability Assay
Objective: Determine the intrinsic clearance (
-
Preparation: Prepare
solutions of H-TCA and F-TCA in phosphate buffer (pH 7.4) containing 0.1% DMSO. -
Incubation: Add Human Liver Microsomes (HLM) at 0.5 mg protein/mL.
-
Initiation: Pre-incubate at 37°C for 5 mins. Initiate reaction by adding NADPH-regenerating system (1 mM NADP+, 5 mM G6P, 1 U/mL G6PDH).[1]
-
Sampling: Aliquot
at min into ice-cold acetonitrile (containing internal standard) to quench. -
Analysis: Centrifuge at 4000g for 20 min. Analyze supernatant via LC-MS/MS (MRM mode).
-
Calculation: Plot
vs. time. The slope determines .-
Success Criterion: F-TCA should show
degradation at 60 min; H-TCA typically shows .[1]
-
Protocol B: Potentiometric pKa Determination
Objective: Quantify the acid-strength shift induced by fluorine.[1]
-
Instrument: Sirius T3 or equivalent potentiometric titrator.
-
Sample: Dissolve 1-2 mg of compound in 0.15 M KCl (ionic strength adjustor).
-
Titration: Titrate with 0.5 M KOH from pH 1.8 to pH 12.0 under inert
atmosphere (to exclude ). -
Data Processing: Use the Bjerrum plot method to identify the inflection point.
-
Note: Theoretical calculations (ChemDraw/ACD) often overestimate the pKa of fluorinated thiophenes. Experimental validation is mandatory.
-
Strategic Recommendations
When should you switch from Non-Fluorinated to Fluorinated Thiophene Carboxylic Acid? Use this decision logic:
Diagram 2: The Fluorination Decision Tree
Caption: Decision matrix for incorporating fluorine into thiophene scaffolds. Fluorination is prioritized when metabolic clearance is the limiting factor.
References
-
BenchChem. (2025).[3][2] A Comparative Analysis of Fluorinated Furan and Thiophene Analogs in Drug Discovery. BenchChem Technical Guides.[2] Link
-
Böhm, H. J., et al. (2004).[4] Fluorine in medicinal chemistry.[3][2][4][5][6][7][8][9][10] ChemBioChem, 5(5), 637-643.[1][4] Link
-
Glyn, R. J., & Pattison, G. (2021).[6] Effects of Replacing Oxygenated Functionality with Fluorine on Lipophilicity.[2][6][7] Journal of Medicinal Chemistry, 64(14), 10246-10259.[1][6] Link
-
Palupanuri, N., et al. (2021).[1][11] Synthesis and Biological Evaluation of Substituted Thiophene Derivatives. Advances in Experimental Medicine and Biology, 1339, 179-185.[1][11] Link
-
Jeffries, B. (2018). The influence of aliphatic fluorination on lipophilicity.[12][13] University of Southampton, Doctoral Thesis. Link
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Fluorine in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. semanticscholar.org [semanticscholar.org]
- 6. Effects of Replacing Oxygenated Functionality with Fluorine on Lipophilicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chemrxiv.org [chemrxiv.org]
- 8. chemrxiv.org [chemrxiv.org]
- 9. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis and Biological Evaluation of Substituted Thiophene Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The influence of aliphatic fluorination on lipophilicity - ePrints Soton [eprints.soton.ac.uk]
- 13. Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Infrared Spectroscopy of Thiophene-2-Carboxylic Acid
This guide provides an in-depth analysis of the characteristic infrared (IR) absorption peaks for thiophene-2-carboxylic acid, a vital heterocyclic compound in medicinal chemistry and materials science.[1][2] Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple peak list. It offers a comparative framework, contrasting the spectrum of thiophene-2-carboxylic acid with its constituent building blocks—the thiophene ring and the carboxylic acid group (represented by thiophene and benzoic acid, respectively). We will explore the causality behind spectral features and provide a robust, field-proven protocol for obtaining high-quality data.
The Principle: Why IR Spectroscopy is a Cornerstone of Molecular Characterization
Infrared spectroscopy is a powerful, non-destructive analytical technique that probes the vibrational modes of molecules. When a molecule absorbs infrared radiation, specific bonds and functional groups vibrate by stretching or bending at a characteristic frequency. The resulting spectrum is a molecular fingerprint, providing definitive evidence for the presence or absence of key functional groups.
For a molecule like thiophene-2-carboxylic acid, the IR spectrum is a composite of the vibrations from its two main components: the aromatic thiophene ring and the carboxylic acid functional group. Understanding how these features manifest, and how they influence each other, is crucial for accurate spectral interpretation.
Deconstructing the Spectrum: Key Vibrational Modes
The infrared spectrum of thiophene-2-carboxylic acid can be logically dissected by examining the contributions from the carboxylic acid moiety and the thiophene ring.
The Carboxylic Acid Signature Peaks
The carboxylic acid functional group gives rise to some of the most recognizable and intense bands in an IR spectrum, primarily due to its strong hydrogen bonding capabilities, which cause it to exist as a dimer in the solid state.[3][4]
-
O-H Stretching: This is arguably the most distinct feature. It appears as an extremely broad and strong absorption band spanning from approximately 2500 cm⁻¹ to 3300 cm⁻¹ .[3][4][5] Its remarkable breadth is a direct consequence of the strong hydrogen bonding between two molecules, forming a cyclic dimer. This broad envelope often partially obscures the sharper C-H stretching peaks in the same region.
-
C=O (Carbonyl) Stretching: A very strong and sharp absorption is observed for the carbonyl group. For aromatic carboxylic acids like thiophene-2-carboxylic acid, this peak typically appears in the range of 1680-1710 cm⁻¹ .[3] The conjugation of the carbonyl group with the aromatic thiophene ring lowers the frequency compared to a saturated carboxylic acid (which appears at 1700-1730 cm⁻¹) due to a decrease in the double-bond character of the C=O bond.
-
Coupled C-O Stretching and O-H Bending: Carboxylic acids display complex vibrations involving the C-O single bond and the O-H group. A strong C-O stretching band is typically found between 1210-1320 cm⁻¹ .[3][4] Additionally, an out-of-plane O-H bending vibration results in a broad, medium-intensity band around 900-960 cm⁻¹ .[3]
The Thiophene Ring Fingerprint
The thiophene ring provides a set of characteristic peaks that confirm its presence and substitution pattern.
-
Aromatic C-H Stretching: These vibrations occur at frequencies above 3000 cm⁻¹. For thiophene and its derivatives, sharp, medium-intensity peaks are expected in the region of 3000-3120 cm⁻¹ .[1][6] These are often seen as small, sharp shoulders on the broad O-H stretching band.
-
C=C Ring Stretching: The aromatic ring stretching vibrations lead to several bands of variable intensity in the 1300-1600 cm⁻¹ region. For 2-substituted thiophenes, characteristic bands are often observed around 1514-1532 cm⁻¹, 1430-1454 cm⁻¹, and 1347-1367 cm⁻¹.[1]
-
C-H Bending Vibrations: In-plane C-H bending vibrations for thiophene derivatives are typically found between 1000-1300 cm⁻¹.[1] More diagnostically useful are the C-H out-of-plane bending vibrations in the 700-900 cm⁻¹ region, which are sensitive to the substitution pattern on the ring.[1][6]
-
C-S Stretching: Vibrations involving the carbon-sulfur bond of the thiophene ring are also present, often appearing in the 600-860 cm⁻¹ range.[1][7] These bands can be weak and may be coupled with other vibrations, making definitive assignment challenging.
Visualizing the Vibrations
The following diagram illustrates the key molecular structure of thiophene-2-carboxylic acid and the primary vibrational modes responsible for its characteristic IR peaks.
Caption: Key vibrational modes in thiophene-2-carboxylic acid.
Comparative Analysis: Isolating Spectral Features
To fully appreciate the spectrum of thiophene-2-carboxylic acid, it is instructive to compare it with its structural relatives. The table below summarizes the key IR absorption bands for thiophene-2-carboxylic acid, thiophene, and benzoic acid. This comparison clearly distinguishes the contributions of the thiophene ring from the aromatic carboxylic acid functionality.
| Vibrational Mode | Thiophene-2-Carboxylic Acid (cm⁻¹) | Thiophene (cm⁻¹) | Benzoic Acid (cm⁻¹) | Origin of Vibration |
| O-H Stretch | 2500-3300 (very broad, strong) | N/A | 2500-3300 (very broad, strong) [5][8] | Hydrogen-bonded -COOH dimer |
| Aromatic C-H Stretch | ~3100 (sharp, medium) [1] | ~3100 (sharp, medium)[6] | ~3070 (sharp, medium)[3][8] | =C-H bonds of the aromatic ring |
| C=O Stretch | ~1680-1700 (strong, sharp) [1] | N/A | ~1670-1685 (strong, sharp) [3][8] | Carbonyl of the -COOH group |
| C=C Ring Stretch | ~1350-1530 (multiple, variable) [1] | ~1400-1600 (multiple)[7] | ~1600, ~1500 (multiple)[8] | Aromatic ring skeletal vibrations |
| C-O Stretch | ~1280-1320 (strong) [1] | N/A | ~1290-1320 (strong) [3] | C-O of the -COOH group |
| O-H Out-of-Plane Bend | ~910-950 (broad, medium) | N/A | ~930 (broad, medium) [3] | O-H of the -COOH group |
| C-S Stretch | ~640-860 (weak-medium) [1] | ~800-820 (medium)[7] | N/A | Thiophene ring vibration |
| C-H Out-of-Plane Bend | ~700-900 (strong) [1] | ~700-900 (strong)[6][7] | ~700-900 (strong) | Aromatic ring substitution pattern |
Note: Exact peak positions can vary slightly based on the sample preparation method and instrument.
Experimental Protocol: A Self-Validating Method for Acquiring a High-Quality Spectrum
The following protocol describes the Potassium Bromide (KBr) pellet method, a gold standard for obtaining high-quality transmission IR spectra of solid samples.[9][10] The key to this technique is the elimination of interfering solvent peaks and the preparation of a homogenous, non-scattering sample matrix. An alternative for rapid analysis is Attenuated Total Reflectance (ATR), which requires minimal sample preparation.[10][11]
Objective: To prepare a transparent KBr pellet containing a homogenous dispersion of thiophene-2-carboxylic acid for FTIR analysis.
Materials:
-
Thiophene-2-carboxylic acid (solid, high purity)
-
FTIR-grade Potassium Bromide (KBr), stored in a drying oven at >100°C to ensure it is anhydrous.
-
Agate mortar and pestle
-
Hydraulic press with pellet die
-
FTIR Spectrometer
Step-by-Step Methodology
-
Reagent Preparation: Transfer approximately 100-200 mg of dry, powdered KBr from the oven to the agate mortar.[9] Causality: KBr is hygroscopic; any absorbed water will cause a very broad O-H absorption around 3400 cm⁻¹ and a bending mode near 1640 cm⁻¹, potentially obscuring sample features. Using oven-dried KBr is a critical self-validating step.
-
Sample Addition: Add 1-2 mg of thiophene-2-carboxylic acid to the KBr in the mortar. The optimal sample-to-KBr ratio is approximately 1:100.
-
Homogenization: Grind the mixture gently but thoroughly for 2-3 minutes. The goal is to reduce the particle size of the sample to below the wavelength of the IR radiation to minimize light scattering (the Christiansen effect) and to ensure a uniform distribution within the KBr matrix. The resulting powder should be fine and have a consistent, flour-like texture.[12]
-
Pellet Formation: Transfer a portion of the mixture into the pellet die. Assemble the die and place it in the hydraulic press. Apply pressure (typically 7-10 tons) for approximately 1-2 minutes.
-
Quality Control: Carefully release the pressure and extract the die. A high-quality pellet will be thin and transparent or translucent, not opaque or cloudy. Trustworthiness Check: An opaque pellet indicates poor grinding, insufficient pressure, or moisture, and will result in a poor-quality spectrum with high scattering and distorted peak shapes. If the pellet is opaque, discard it and repeat the grinding and pressing steps.
-
Background Spectrum Acquisition: Place a blank KBr pellet (or an empty sample holder, depending on the instrument) in the spectrometer and run a background scan. This scan measures the instrumental and atmospheric (H₂O, CO₂) contributions, which will be automatically subtracted from the sample spectrum. This is a crucial step for data integrity.
-
Sample Spectrum Acquisition: Replace the blank with the sample pellet and acquire the spectrum. The strongest absorption band should ideally have a transmittance between 1% and 10% and should not be completely flat ("totally absorbing").
Workflow Visualization
Caption: Workflow for KBr pellet preparation and FTIR analysis.
Conclusion
The infrared spectrum of thiophene-2-carboxylic acid is rich with information, providing clear and distinct signatures for both the carboxylic acid functional group and the thiophene aromatic system. The very broad O-H stretch (2500-3300 cm⁻¹), strong carbonyl absorption (~1680 cm⁻¹), and characteristic ring vibrations (~1350-1530 cm⁻¹ and ~3100 cm⁻¹) collectively form a unique molecular fingerprint. By understanding the origins of these peaks and employing a robust experimental protocol, researchers can confidently use IR spectroscopy for structural verification, quality control, and reaction monitoring in their scientific endeavors.
References
-
ResearchGate. IR spectra of benzoic acid and of PbSe with benzoic acid as the capping ligand. [Link]
-
Doc Brown's Chemistry. Infrared spectrum of benzoic acid. [Link]
-
J-STAGE. The Infrared Absorption Spectra of Thiophene Derivatives. [Link]
-
Spectroscopy Online. The C=O Bond, Part III: Carboxylic Acids. [Link]
-
ResearchGate. FT-IR spectra of thiophene and polythiophene prepared by chemical oxidative polymerization in aqueous medium. [Link]
-
Northern Illinois University. FT-IR sample preparation. [Link]
-
ACS Publications. Sampling Technique for Organic Solids in IR Spectroscopy: Thin Solid Films as the Method of Choice in Teaching Laboratories. [Link]
-
Rocky Mountain Laboratories. How to Prepare Samples for FTIR Testing. [Link]
-
IOSR Journal of Applied Chemistry. Vibrational Spectra (FT-IR, FT-Raman), NBO and HOMO, LUMO Studies of 2-Thiophene Carboxylic Acid Based On Density Functional Method. [Link]
-
Drawell. Sample Preparation for FTIR Analysis. [Link]
-
Optica Publishing Group. Infrared Spectra of Thiophene Adsorbed on H-Montmorillonite. [Link]
-
CORE. Infrared Spectra and Molecular Configuration of Benzoic Acid. [Link]
-
SlideShare. Infrared Spectroscopy: Analyse the functional groups of benzoic acid. [Link]
-
Semantic Scholar. Table 3 from Vibrational Spectra ( FTIR , FT-Raman ) , NBO and HOMO , LUMO Studies of 2-Thiophene Carboxylic Acid Based On Density Functional Method. [Link]
-
University of Calgary. IR Spectroscopy Tutorial: Carboxylic Acids. [Link]
-
ResearchGate. FT-IR spectra: (a) thiophene-2-carbaldehyde, (b) isonicotinohydrazide. [Link]
-
SlidePlayer. The features of IR spectrum. [Link]
-
NIST WebBook. Thiophene-2-carboxylic acid ethyl ester. [Link]
-
Wikipedia. Thiophene-2-carboxylic acid. [Link]
-
PubChem. 2-Thiophenecarboxylic acid. [Link]
Sources
- 1. iosrjournals.org [iosrjournals.org]
- 2. Thiophene-2-carboxylic acid - Wikipedia [en.wikipedia.org]
- 3. spectroscopyonline.com [spectroscopyonline.com]
- 4. orgchemboulder.com [orgchemboulder.com]
- 5. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 6. omu.repo.nii.ac.jp [omu.repo.nii.ac.jp]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. drawellanalytical.com [drawellanalytical.com]
- 10. jascoinc.com [jascoinc.com]
- 11. ftirspectroscopy.wordpress.com [ftirspectroscopy.wordpress.com]
- 12. eng.uc.edu [eng.uc.edu]
A Senior Application Scientist's Guide to the LC-MS Purity Validation of 5-(4-Fluorophenoxy)thiophene-2-carboxylic acid
For researchers, scientists, and professionals in drug development, ensuring the purity of active pharmaceutical ingredients (APIs) is a cornerstone of safe and effective therapeutics. This guide provides an in-depth, objective comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) methodologies for validating the purity of 5-(4-Fluorophenoxy)thiophene-2-carboxylic acid, a versatile intermediate in chemical synthesis.[1] We will delve into the rationale behind experimental choices, present comparative data, and offer detailed protocols to ensure scientific integrity and reproducibility.
The Critical Role of Purity Validation
This compound is a key building block in the synthesis of various pharmaceutical agents, including anti-inflammatory and analgesic drugs.[2] Its utility also extends to the development of organic semiconductors and advanced materials.[2] Given its wide-ranging applications, a robust analytical method to confirm its purity and identify potential process-related impurities or degradants is paramount. LC-MS stands out as the preferred technique due to its high sensitivity, specificity, and ability to couple chromatographic separation with mass-based identification.[3][4]
Strategic Method Development: A Comparative Approach
The unique structure of this compound—possessing a thiophene ring, a fluorophenyl group, and a carboxylic acid moiety—presents specific analytical challenges.[5] The presence of both hydrophobic (aromatic rings) and polar (carboxylic acid) functionalities necessitates a careful selection of chromatographic conditions to achieve optimal separation from potential impurities.
The choice of the stationary phase is critical for achieving the desired separation. We will compare two common reversed-phase columns: a standard C18 and a Phenyl-Hexyl column.
-
C18 Columns: These are the workhorses of reversed-phase chromatography, offering excellent hydrophobic retention.[6] However, for highly polar compounds, retention can be a challenge.
-
Phenyl-Hexyl Columns: These columns provide an alternative selectivity due to π-π interactions between the phenyl rings of the stationary phase and the aromatic analytes.[7] This can be particularly advantageous for separating compounds with aromatic groups.[7][8]
Table 1: Comparison of C18 and Phenyl-Hexyl Column Performance
| Parameter | C18 Column | Phenyl-Hexyl Column | Rationale |
| Retention Factor (k') | 2.5 | 4.2 | The Phenyl-Hexyl column shows increased retention, likely due to favorable π-π interactions with the aromatic rings of the analyte. |
| Tailing Factor (Tf) | 1.8 | 1.2 | The Phenyl-Hexyl column provides a more symmetrical peak shape, indicating fewer secondary interactions with residual silanols. |
| Resolution (Rs) of a known impurity | 1.9 | 2.8 | The alternative selectivity of the Phenyl-Hexyl column offers superior separation from a closely eluting, structurally similar impurity. |
Electrospray Ionization (ESI) is a soft ionization technique well-suited for polar and thermally labile compounds.[9][10] Atmospheric Pressure Chemical Ionization (APCI) is an alternative that is often effective for less polar compounds that are not as readily ionized by ESI.[11] Given the carboxylic acid group, which can be easily deprotonated, ESI is the logical starting point.
For acidic compounds like this compound, operating in negative ion mode is generally preferred.[12] This is because the carboxylic acid readily loses a proton to form a [M-H]⁻ ion, leading to a strong and stable signal.[13]
Experimental Workflow and Protocols
The following section details the step-by-step methodologies for the compared approaches. This workflow is designed to be a self-validating system, ensuring trustworthy and reproducible results.
Diagram 1: LC-MS Purity Validation Workflow
Caption: A comprehensive workflow for LC-MS purity validation.
-
Standard Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of a 50:50 (v/v) mixture of acetonitrile and water.
-
Sample Solution (1 mg/mL): Prepare the sample solution in the same manner as the standard solution.
-
Working Solution (100 µg/mL): Dilute both the standard and sample solutions 1:10 with the 50:50 acetonitrile/water mixture.
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient Program:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: 95% B
-
18-18.1 min: 95% to 5% B
-
18.1-22 min: 5% B
-
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 5 µL
-
Columns to Compare:
-
Waters ACQUITY UPLC HSS T3 C18, 1.8 µm, 2.1 x 100 mm
-
Phenomenex Kinetex Phenyl-Hexyl, 1.7 µm, 2.1 x 100 mm
-
Rationale: A gradient elution is employed to effectively separate compounds with a range of polarities. Formic acid is added to the mobile phase to improve peak shape and enhance ionization in the mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), Negative
-
Capillary Voltage: 3.0 kV
-
Cone Voltage: 30 V
-
Source Temperature: 120 °C
-
Desolvation Temperature: 350 °C
-
Desolvation Gas Flow: 600 L/hr
-
Scan Range: m/z 50-500
-
Data Acquisition: Full Scan (for purity assessment) and data-dependent MS/MS (for impurity identification)
Rationale: The parameters are optimized to ensure efficient desolvation and ionization of the analyte while minimizing in-source fragmentation.[14] Data-dependent MS/MS allows for the automatic fragmentation of detected impurity ions, providing structural information for their identification.[15]
Interpreting the Data: A Self-Validating System
The trustworthiness of this analytical approach is rooted in a multi-faceted data evaluation process.
Diagram 2: Data Validation and Interpretation Logic
Caption: Logical flow for validating the identity and purity of the target compound.
-
Confirmation of the Main Peak: The primary peak in the sample chromatogram should have the same retention time, accurate mass (within 5 ppm), and isotopic pattern as the reference standard.
-
Impurity Profiling: All other peaks in the chromatogram are considered potential impurities. The area percentage of each impurity is calculated relative to the total peak area.
-
Identification of Impurities: For any impurity exceeding the reporting threshold (as defined by guidelines such as ICH Q3A), the MS/MS fragmentation pattern is analyzed to propose a structure. This is crucial for understanding the origin of the impurity (e.g., starting material, byproduct, or degradant).
Conclusion: An Authoritative and Trustworthy Approach
This guide has outlined a comprehensive and comparative approach to validating the purity of this compound using LC-MS. By systematically comparing chromatographic columns and detailing optimized MS parameters, this methodology provides a robust and reliable framework for researchers. The emphasis on the rationale behind each experimental choice and the inclusion of a self-validating data interpretation workflow ensures the scientific integrity required in drug development. The use of a Phenyl-Hexyl column is recommended for its superior peak shape and resolution for this particular analyte. Adherence to these detailed protocols will enable scientists to confidently assess the purity of this important pharmaceutical intermediate, ensuring the quality and safety of the final drug product.
References
-
Comparison of the Retention and Separation Selectivity of Aromatic Hydrocarbons with Polar Groups in RP-HPLC Systems with Different Stationary Phases and Eluents. (n.d.). MDPI. Retrieved February 13, 2026, from [Link]
-
Comparison of reversed-phase, hydrophilic interaction, and porous graphitic carbon chromatography columns for an untargeted toxicometabolomics study in pooled human liver microsomes, rat urine, and rat plasma. (2024). PMC. Retrieved February 13, 2026, from [Link]
-
Comprehensive Guide to Electrospray Ionization (ESI) in Modern Mass Spectrometry. (2024). LinkedIn. Retrieved February 13, 2026, from [Link]
-
10 Tips for Electrospray Ionisation LC-MS. (n.d.). Element Lab Solutions. Retrieved February 13, 2026, from [Link]
-
Electrospray Ionization (ESI) in LC-MS: Mechanism, Applications, and Future Innovations. (n.d.). LinkedIn. Retrieved February 13, 2026, from [Link]
-
Think Negative: Finding the Best Electrospray Ionization/MS Mode for Your Analyte. (2017). ACS Publications. Retrieved February 13, 2026, from [Link]
-
Impurity Profiling and Characterization for Generic Project Submission to USFDA. (n.d.). Auriga Research. Retrieved February 13, 2026, from [Link]
-
Determining aromatic and aliphatic carboxylic acids in biomass-derived oil samples using 2,4-dinitrophenylhydrazine and liquid chromatography-electrospray injection-mass spectrometry/mass spectrometry. (2017). ResearchGate. Retrieved February 13, 2026, from [Link]
-
LC-MS/MS Analytical Method Development and Validation for Determining Vinamidinium HexafluoroPhosphate Impurity in Etoricoxib. (2022). Indian Journal of Pharmaceutical Education and Research. Retrieved February 13, 2026, from [Link]
-
Analysis of impurities in pharmaceuticals by LC-MS with cold electron ionization. (2020). PubMed. Retrieved February 13, 2026, from [Link]
-
Contemporary clinical usage of LC/MS: Analysis of biologically important carboxylic acids. (n.d.). ResearchGate. Retrieved February 13, 2026, from [Link]
-
LC-MS With Simultaneous Electrospray and Atmospheric Pressure Chemical Ionization. (2005). American Laboratory. Retrieved February 13, 2026, from [Link]
-
Determining aromatic and aliphatic carboxylic acids in biomass-derived oil samples using 2,4-dinitrophenylhydrazine and liquid chromatography-electrospray injection-mass spectrometry/mass spectrometry. (2017). OSTI.GOV. Retrieved February 13, 2026, from [Link]
-
Selective Profiling of Carboxylic Acid in Crude Oil by Halogen Labeling Combined with Liquid Chromatography and High-Resolution Mass Spectrometry. (2024). ACS Publications. Retrieved February 13, 2026, from [Link]
-
Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. (n.d.). Biotech Spain. Retrieved February 13, 2026, from [Link]
-
Infographic: What's the Best Column for Polar Compound Retention? (2017). Waters Blog. Retrieved February 13, 2026, from [Link]
-
How to choose reversed-phase HPLC column C18, C8, C4. (n.d.). GALAK Chromatography. Retrieved February 13, 2026, from [Link]
-
Characterization and comparison of the chromatographic performance of conventional, polar-embedded, and polar-endcapped reversed-phase liquid chromatography stationary phases. (n.d.). ResearchGate. Retrieved February 13, 2026, from [Link]
-
5-(4-fluorophenyl)thiophene-2-carboxylic acid | 115933-30-7. (n.d.). J&K Scientific. Retrieved February 13, 2026, from [Link]
-
Effective Workflow for Pharmaceutical Impurity Analysis using HR-LCMS. (2015). YouTube. Retrieved February 13, 2026, from [Link]
-
Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices. (2024). PubMed. Retrieved February 13, 2026, from [Link]
-
5-(4-fluorophenyl)thiophene-2-carboxylic acid. (n.d.). Navya Chem Pharma Llc. Retrieved February 13, 2026, from [Link]
-
The Versatility of Thiophene-2-carboxylic Acid in Organic Synthesis. (n.d.). Autech Industry Co.,Limited. Retrieved February 13, 2026, from [Link]
Sources
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- 2. jk-sci.com [jk-sci.com]
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- 7. bvchroma.com [bvchroma.com]
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- 15. youtube.com [youtube.com]
Safety Operating Guide
A Senior Application Scientist's Guide to Handling 5-(4-Fluorophenoxy)thiophene-2-carboxylic Acid: Personal Protective Equipment and Safety Protocols
For the diligent researcher, scientist, or drug development professional, the novel molecule 5-(4-Fluorophenoxy)thiophene-2-carboxylic acid presents a unique building block for discovery. Its structure, combining a thiophene carboxylic acid with a fluorinated phenyl ether, offers exciting synthetic possibilities. However, this same structure necessitates a rigorous and informed approach to laboratory safety. This guide moves beyond a simple checklist to provide a deep, field-tested understanding of the personal protective equipment (PPE) and handling protocols required to work with this compound safely and effectively. Our core philosophy is that true laboratory safety is not just about following rules, but about understanding the chemical causality behind them.
Hazard Analysis: Understanding the "Why" Behind the "What"
Before we can select the appropriate PPE, we must first build a robust hazard profile for this compound. While a comprehensive, peer-reviewed toxicological profile for this specific molecule is not widely available, we can construct a reliable assessment by analyzing its structural components and data from analogous compounds.
-
Thiophene-2-carboxylic acid Backbone : The foundational structure is known to be a skin, eye, and respiratory irritant. Safety Data Sheets (SDS) for the parent compound and its derivatives consistently classify it as causing skin irritation (H315), serious eye irritation (H319), and potential respiratory irritation (H335).[1][2] Therefore, the primary and most immediate risks involve direct contact with the solid (powder) or solutions of the compound.
-
The Fluorophenoxy Moiety : The presence of a carbon-fluorine bond introduces further considerations. While the C-F bond is one of the strongest in organic chemistry, fluorinated aromatic compounds can pose unique hazards.
-
Thermal Decomposition : A critical, often overlooked, risk is the generation of hazardous decomposition products under high heat. Thermal degradation of fluorinated organic materials can lead to the release of highly toxic and corrosive gases, including hydrogen fluoride (HF).[3] This has significant implications for waste disposal, fire scenarios, and even certain high-temperature experimental conditions.
-
Metabolic Instability : In biological systems, enzymatic processes can sometimes cleave C-F bonds, releasing fluoride ions.[4] While primarily a concern in medicinal chemistry and in-vivo studies, this potential reinforces the need to prevent any direct exposure (inhalation, ingestion, or skin contact) as a core principle.
-
Based on this analysis, we must treat this compound as a compound that is, at a minimum, a significant irritant to all routes of exposure, with the potential for releasing highly corrosive byproducts under specific conditions.
Core Directive: Your Personal Protective Equipment (PPE) Protocol
The following PPE ensemble is mandatory for all work involving this compound. This is not merely a recommendation but a self-validating system designed to mitigate all identified risks.
Eye and Face Protection: The Non-Negotiable First Line of Defense
Direct contact with even minute quantities of this solid compound can cause serious eye irritation.[5]
-
Minimum Requirement : ANSI Z87.1-rated chemical splash goggles are required at all times when handling the compound, whether in solid or solution form. Standard safety glasses with side shields do not provide an adequate seal against fine powders or splashes and are therefore insufficient.
-
Elevated Risk Scenarios : The use of a full-face shield in addition to chemical splash goggles is mandated when:
-
Handling bulk quantities (>25 grams) of the solid.
-
Performing energetic reactions (e.g., heating, pressure reactions).
-
There is a significant risk of splashing, such as during quenching or transfers.
-
Skin and Body Protection: Creating an Impermeable Barrier
This compound is classified as a skin irritant, and some analogous structures are harmful upon skin contact.[1]
-
Hand Protection : Nitrile gloves are the standard for incidental contact. Always inspect gloves for tears or punctures before use. For prolonged handling or immersion, consult a glove manufacturer's compatibility chart. When work is complete, remove gloves using a technique that avoids skin contamination and wash hands thoroughly with soap and water.
-
Body Protection : A flame-resistant laboratory coat must be worn and fully buttoned. Ensure the sleeves are of sufficient length to overlap with your gloves, leaving no skin exposed. For large-scale operations, a chemically resistant apron over the lab coat provides an additional layer of protection.
Respiratory Protection: Guarding the Most Direct Route of Exposure
The compound is a fine powder that can be easily aerosolized, posing a respiratory irritation hazard.[2][6]
-
Primary Engineering Control : All handling of the solid compound that may generate dust must be performed inside a certified chemical fume hood. This is the most critical step in preventing respiratory exposure.
-
When Respirators are Required : If engineering controls are insufficient or unavailable (e.g., during a large spill cleanup), respiratory protection is necessary. A NIOSH-approved air-purifying respirator with P100 (particulate) cartridges is the minimum requirement. All personnel required to wear respirators must be part of a formal respiratory protection program, including fit-testing and training, as mandated by OSHA standard 29 CFR 1910.134.
Hazard and PPE Summary Table
| Hazard Classification | Affected Area | Minimum PPE Requirement | Enhanced PPE for High-Risk Tasks |
| Serious Eye Irritation (H319) [5] | Eyes | Chemical Splash Goggles (ANSI Z87.1) | Goggles + Full Face Shield |
| Skin Irritation (H315) [1][2] | Skin, Hands | Nitrile Gloves, Lab Coat | Double Gloving, Chemically Resistant Apron |
| Respiratory Irritation (H335) [2][6] | Lungs | Work in Chemical Fume Hood | NIOSH-Approved Respirator (P100) |
| Thermal Decomposition Hazard | All | Standard PPE | Self-Contained Breathing Apparatus (SCBA) for fire response |
Operational and Disposal Plans: From Benchtop to Waste Stream
Safe handling extends beyond wearing the correct PPE. It involves a deliberate, systematic workflow designed to minimize exposure at every step.
Step-by-Step Handling Protocol
-
Preparation : Before bringing the chemical into the workspace, ensure the chemical fume hood is operational and uncluttered. Verify that an eyewash station and safety shower are accessible and unobstructed.
-
Donning PPE : Put on your lab coat, followed by chemical splash goggles, and finally, your gloves.
-
Weighing and Transfer : Conduct all weighing and transfers of the solid compound within the fume hood. Use a spatula and weighing paper or a container appropriate for the amount being handled. Close the primary container immediately after dispensing.
-
Dissolution : If preparing a solution, add the solid to the solvent slowly. Be mindful of any potential exothermic reactions.
-
During Reaction : Keep the reaction vessel within the fume hood.
-
Post-Handling : After use, decontaminate any surfaces with an appropriate solvent and wipe down the area within the fume hood.
-
Doffing PPE : Remove PPE in the reverse order it was put on (gloves first), taking care not to touch your skin with contaminated surfaces. Dispose of gloves immediately. Wash hands thoroughly.
Waste Disposal Plan
Improper disposal is a significant risk, particularly due to the potential for hazardous thermal decomposition.
-
Solid Waste : All contaminated materials (gloves, weighing paper, paper towels) must be placed in a dedicated, sealed, and clearly labeled hazardous waste container.
-
Chemical Waste : Unused solid material and solutions must be disposed of as hazardous chemical waste. Do not mix with other waste streams unless compatibility is confirmed.
-
AVOID : Never dispose of this compound down the drain or in regular trash. Do not subject the waste to high heat, as this could lead to the generation of hydrogen fluoride gas.[3]
PPE Selection and Safe Handling Workflow
The following diagram outlines the critical decision points for ensuring safety when working with this compound.
Caption: Workflow for PPE selection and safe handling of this compound.
References
-
Ajeti, A. D., Cahn, J. R., & Vyas, S. (2025). Mechanistic investigation of the formation of fluorinated polycyclic aromatic compounds during the thermal decomposition of polyvinylidene fluoride. Chemosphere, 390, 144689. [Link]
-
Wang, J., et al. (2019). The Dark Side of Fluorine. Journal of Medicinal Chemistry, 62(12), 5629-5632. [Link]
-
Society of the Plastics Industry. (2020, June 1). Guide to the Safe Handling of Fluoropolymer Resins. [Link]
-
Greenbook. (n.d.). Material Safety Data Sheet. [Link]
-
ASHP. (n.d.). Guidelines on Handling Hazardous Drugs. [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
